Cbz-2,5-Difluoro-L-Phenylalanine
Description
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Structure
3D Structure
Properties
Molecular Weight |
335.37 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
Hydrophobicity and Lipophilicity of Cbz-2,5-Difluoro-L-Phenylalanine: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
Lipophilicity is a critical physicochemical parameter that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] This technical guide provides an in-depth analysis of the hydrophobicity and lipophilicity of N-Carboxybenzyl-2,5-Difluoro-L-Phenylalanine (Cbz-2,5-Difluoro-L-Phenylalanine), a synthetic amino acid derivative of interest in medicinal chemistry. We dissect the molecule into its constituent functional fragments—the L-phenylalanine core, the Cbz (benzyloxycarbonyl) protecting group, and the 2,5-difluoro substitution pattern—to elucidate their individual and synergistic contributions. The guide covers both theoretical/computational prediction methodologies and detailed, field-proven experimental protocols for determining the partition coefficient (log P) and the distribution coefficient (log D). By integrating computational insights with practical analytical workflows, this document serves as an essential resource for researchers and scientists aiming to rationally modulate molecular properties for optimized drug design.
Introduction: The Critical Role of Lipophilicity in Drug Discovery
In the landscape of drug development, the ability of a molecule to navigate the complex biological milieu is paramount. Lipophilicity, a measure of a compound's affinity for a non-polar, lipid-like environment relative to a polar, aqueous one, is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] It is quantitatively expressed by two primary metrics:
-
Log P (Partition Coefficient): The logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Log P describes the inherent lipophilicity of the neutral form of a molecule.[2][3]
-
Log D (Distribution Coefficient): The logarithm of the ratio of the sum of concentrations of all forms of a compound (neutral and ionized) in the non-polar phase to the sum of concentrations in the aqueous phase at a specific pH. For ionizable molecules, Log D is a more physiologically relevant descriptor than Log P.[2][3][4]
Cbz-2,5-Difluoro-L-Phenylalanine is a molecule where lipophilicity is governed by a complex interplay of its structural components. Understanding these contributions is essential for predicting its behavior and leveraging its structure in drug design.
Deconstructing Cbz-2,5-Difluoro-L-Phenylalanine
The lipophilic character of the title compound arises from three distinct molecular features:
-
L-Phenylalanine Core: The parent amino acid, phenylalanine, is classified as nonpolar and hydrophobic due to its benzyl side chain, providing a foundational level of lipophilicity.[5][]
-
Cbz (Carboxybenzyl) Group: Introduced by Bergmann and Zervas, the Cbz group is a common amine protecting group in peptide synthesis.[7][8][9] Its benzyl moiety significantly increases the overall lipophilicity of the molecule.
-
2,5-Difluoro Substitution: The introduction of fluorine is a powerful strategy in medicinal chemistry.[10] Fluorine substitution can modulate lipophilicity, block metabolic oxidation, and alter pKa.[11][12] The effects are highly context-dependent, influenced by the number and position of fluorine atoms on an aromatic ring.[13]
Caption: Structural components of Cbz-2,5-Difluoro-L-Phenylalanine.
Theoretical Assessment of Lipophilicity
Before embarking on experimental work, computational methods provide valuable, rapid estimates of a molecule's lipophilicity. These in-silico tools predict log P (often denoted as cLogP) based on the molecule's structure.[14]
Computational Approaches
Numerous algorithms exist for cLogP prediction, primarily falling into two categories:
-
Atom/Fragment-based Methods: These methods, like those pioneered by Hansch and Leo, dissect a molecule into fragments and sum their known lipophilicity contributions.[2] Correction factors are applied for intramolecular interactions.
-
Property-based Methods: These approaches use whole-molecule descriptors (e.g., polarizability, surface area, partial charges) and statistical models, including machine learning, to correlate them with experimentally determined log P values.[14][15]
For Cbz-2,5-Difluoro-L-Phenylalanine, these models must account for the high electronegativity of fluorine and its influence on the aromatic system's electronic distribution.[16][17]
The Impact of Intramolecular Hydrogen Bonding (IMHB)
The conformation of Cbz-2,5-Difluoro-L-Phenylalanine can be influenced by intramolecular hydrogen bonds (IMHBs), which may form between the amide proton and the carbonyl oxygen of the carbamate or carboxylic acid.[18][19] Such interactions can "mask" polar functional groups, reducing their interaction with water and thereby increasing the molecule's apparent lipophilicity.[20][21][22] This effect is particularly important when considering membrane permeability, as the "closed" conformation is more pre-organized for partitioning into a non-polar lipid bilayer.
Caption: Impact of IMHB on lipophilicity and phase partitioning.
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties and illustrative computational log P (cLogP) predictions for the target molecule.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₅F₂NO₄ | N/A |
| Molecular Weight | 347.30 g/mol | N/A |
| Illustrative cLogP Predictions | ||
| Method A (e.g., ALOGP) | 3.15 ± 0.5 | Illustrative |
| Method B (e.g., XLOGP3) | 3.40 ± 0.4 | Illustrative |
| Method C (e.g., S+ logP) | 3.28 ± 0.3 | Illustrative[15] |
Note: cLogP values are for illustrative purposes to indicate a general range. Actual values depend on the specific software and algorithm used.
Experimental Determination of Lipophilicity
While computational methods are useful for screening, experimental determination provides definitive data for structure-activity relationship (SAR) studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust, high-throughput method widely used for this purpose.[1][23][24]
Principle of RP-HPLC for Lipophilicity Measurement
In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile).[23] A compound's retention time (tᵣ) on the column is directly related to its hydrophobicity; more lipophilic compounds interact more strongly with the stationary phase and thus elute later. By calibrating the system with a set of reference compounds with known log P values, a linear relationship between the logarithm of the retention factor (log k) and log P can be established, allowing for the determination of the log P of an unknown compound.[25]
Caption: Workflow for log P determination using RP-HPLC.
Protocol 1: Determination of log P by Gradient RP-HPLC
This protocol provides a self-validating system for the rapid determination of lipophilicity.
1. Materials & Instrumentation:
- HPLC system with UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: Water (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA)
- Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% TFA
- Reference Compounds: A set of 5-7 compounds with known log P values spanning the expected range (e.g., aniline, toluene, naphthalene).
- Test Compound: Cbz-2,5-Difluoro-L-Phenylalanine.
- Stock Solutions: 1 mg/mL solutions of all compounds in 50:50 Acetonitrile/Water.
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C
- Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the test compound)
- Injection Volume: 10 µL
- Gradient Program:
- 0-1 min: 5% B
- 1-10 min: 5% to 95% B
- 10-12 min: 95% B
- 12-12.1 min: 95% to 5% B
- 12.1-15 min: 5% B (re-equilibration)
3. Procedure:
- Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
- Inject a blank (mobile phase) to establish a baseline.
- Inject each reference compound individually to determine its retention time (tᵣ). Perform in triplicate.[23]
- Inject the test compound, Cbz-2,5-Difluoro-L-Phenylalanine, to determine its tᵣ. Perform in triplicate.
- Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil or sodium nitrate).
4. Data Analysis:
- For each compound, calculate the retention factor (k):
- k = (tᵣ - t₀) / t₀
- Calculate the logarithm of the retention factor (log k).
- Create a calibration plot of known log P values (y-axis) versus the corresponding experimental log k values (x-axis) for the reference compounds.
- Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is required for a valid calibration.
- Using the log k value of Cbz-2,5-Difluoro-L-Phenylalanine, calculate its experimental log P using the regression equation.
Protocol 2: Determination of log D at Physiological pH (7.4)
This protocol adapts the log P method to determine the more physiologically relevant log D value.
1. Additional Materials:
- Phosphate Buffered Saline (PBS), pH 7.4.
2. Methodology:
- The procedure is identical to Protocol 1, with one critical modification: the aqueous mobile phase (Mobile Phase A) is replaced.
- New Mobile Phase A: A solution of PBS buffer at pH 7.4. Ensure the buffer is fully dissolved and filtered. Causality: Using a buffered mobile phase at a specific pH controls the ionization state of the analyte, allowing for the measurement of the distribution of both neutral and ionized species.[26][27]
- Re-run the reference standards and the test compound using the buffered mobile phase system.
- The resulting value from the calibration curve will be the log D at pH 7.4.
Integrated Analysis and Discussion
The Duality of Fluorine's Influence
The 2,5-difluoro substitution on the phenyl ring has a nuanced effect. While fluorination often increases lipophilicity by replacing smaller C-H bonds with larger, more hydrophobic C-F bonds, it also introduces strong electronic effects.[11][13] The high electronegativity of fluorine withdraws electron density from the aromatic ring, which can alter interactions with the biological target and influence the pKa of the nearby carboxylic acid. Molecular dynamics simulations have shown that the impact of fluorination on hydrophobicity is not simply additive and depends on competing changes in polarity and conformation.[28][29]
pH-Dependent Lipophilicity Profile
Cbz-2,5-Difluoro-L-Phenylalanine contains a carboxylic acid group, which will be predominantly in its neutral, protonated form (–COOH) at low pH and its ionized, deprotonated form (–COO⁻) at high pH. This transition dramatically affects lipophilicity.
-
At low pH (e.g., pH 2): The molecule is neutral. Its lipophilicity is high, represented by its log P value. This state is relevant for absorption in the stomach.
-
At physiological pH (e.g., pH 7.4): The carboxylic acid will be mostly deprotonated (ionized), as the typical pKa for a phenylalanine derivative is around 2-3. The negative charge significantly increases water solubility and reduces lipophilicity. The measured value is log D₇.₄, which will be substantially lower than the log P.
Caption: Expected pH-dependent lipophilicity of Cbz-2,5-Difluoro-L-Phenylalanine.
Conclusion
The hydrophobicity and lipophilicity of Cbz-2,5-Difluoro-L-Phenylalanine are complex properties governed by the interplay of its constituent parts. The inherent hydrophobicity of the phenylalanine core is significantly enhanced by the lipophilic Cbz protecting group. This is further modulated by the 2,5-difluoro substitution, which impacts both steric and electronic properties. Crucially, the presence of the ionizable carboxylic acid renders the molecule's lipophilicity pH-dependent, a factor that must be considered in drug development. A comprehensive evaluation, combining robust computational predictions with precise experimental determination via methods like RP-HPLC, is essential for accurately characterizing this molecule. The protocols and analyses presented in this guide provide a validated framework for scientists to assess Cbz-2,5-Difluoro-L-Phenylalanine and similar fluorinated amino acid derivatives, enabling more informed decisions in the design of effective therapeutic agents.
References
-
Title: Effects of intramolecular hydrogen bonds on lipophilicity Source: PubMed URL: [Link]
-
Title: Development of a Structure-Based, pH-Dependent Lipophilicity Scale of Amino Acids from Continuum Solvation Calculations Source: PubMed URL: [Link]
- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Search URL
-
Title: Roles of Fluorine in Drug Design and Drug Action Source: Ingenta Connect URL: [Link]
-
Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science Publisher URL: [Link]
-
Title: Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: MDPI URL: [Link]
-
Title: pH dependence of the relative hydrophobicity and lipophilicity of amino acids and peptides measured by aqueous two-phase and octanol-buffer partitioning Source: PubMed URL: [Link]
-
Title: Lipophilicity Measurement by Reversed‐Phase High‐Performance Liquid Chromatography (RP‐HPLC): A Comparison of Two Stationary Phases Based on Retention Mechanisms Source: Scilit URL: [Link]
-
Title: Novel Methods for the Prediction of logP, pKa, and logD Source: ACS Publications URL: [Link]
-
Title: Development of a Structure-Based, pH-Dependent Lipophilicity Scale of Amino Acids from Continuum Solvation Calculations Source: ACS Publications URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC URL: [Link]
-
Title: Effects of intramolecular hydrogen bonds on lipophilicity | Request PDF Source: ResearchGate URL: [Link]
-
Title: Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method Source: PMC - PubMed Central URL: [Link]
-
Title: Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties Source: NIH URL: [Link]
-
Title: Intramolecular Hydrogen Bonding in Medicinal Chemistry Source: ACS Publications URL: [Link]
-
Title: From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues Source: Open Exploration Publishing URL: [Link]
-
Title: The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer Source: RSC Publishing URL: [Link]
-
Title: Development of a Structure-Based, pH-Dependent Lipophilicity Scale of Amino Acids from Continuum Solvation Calculations | Request PDF Source: ResearchGate URL: [Link]
-
Title: Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation Source: RSC Publishing URL: [Link]
-
Title: Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation Source: PubMed URL: [Link]
-
Title: Using Machine Learning To Predict Partition Coefficient (Log P ) and Distribution Coefficient (Log D ) with Molecular Descriptors and Liquid Chromatography Retention Time | Request PDF Source: ResearchGate URL: [Link]
-
Title: Using Log P and Log D to Assess Drug Bioavailability Source: FTLOScience URL: [Link]
-
Title: Calculate Distribution Coefficients | LogD Prediction Software Source: ACD/Labs URL: [Link]
-
Title: LogP vs LogD - What is the Difference? Source: ACD/Labs URL: [Link]
-
Title: Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge Source: PMC URL: [Link]
-
Title: Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery Source: PubMed URL: [Link]
-
Title: LogD Source: Cambridge MedChem Consulting URL: [Link]
- Title: Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles Source: Google Search URL
-
Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: PMC URL: [Link]
-
Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Comparison between experimental and calculated log P I values for the... Source: ResearchGate URL: [Link]
-
Title: Phenylalanine Source: Wikipedia URL: [Link]
-
Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]
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- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ortho-Fluorine Effect in Protein-Ligand Binding: Mechanistic Principles and Rational Design
The following technical guide is structured to provide an authoritative, mechanism-first analysis of ortho-fluorine substitution in drug design.
Executive Summary
In high-stakes lead optimization, the introduction of a fluorine atom is rarely a neutral change. While often used to block metabolic "soft spots," the strategic placement of fluorine in the ortho position (relative to a rotatable bond or a hydrogen-bond donor/acceptor) exerts a profound leverage over protein-ligand binding mechanics.
This guide moves beyond the basic "metabolic block" paradigm to explore the Ortho-Fluorine Effect : a unique convergence of conformational pre-organization, multipolar electronic engagement, and pKa modulation. We analyze how a single atom can lock a bioactive conformation (reducing entropic penalty) and establish orthogonal multipolar interactions (enhancing enthalpic gain), ultimately driving potency into the picomolar range.
Mechanistic Pillars of the Ortho-Fluorine Effect
The impact of ortho-fluorine substitution rests on three physicochemical pillars. Understanding these allows for rational rather than random design.
Conformational Pre-organization (The Entropic Lever)
The most potent effect of ortho-fluorine is the restriction of bond rotation, particularly in biaryl systems or N-phenyl carboxamides.
-
Mechanism: In a biaryl system, an ortho-fluorine introduces a specific steric and electrostatic barrier. Unlike larger halogens (Cl, Br) that might force a 90° twist solely via sterics, Fluorine (
Å) is small enough to allow planarity but electronically repulsive enough to bias the torsion angle. -
The "Lock": By biasing the ligand solution-state conformation to match the bound-state conformation, you minimize the entropic penalty of binding (
). -
Example: In p38 MAP kinase inhibitors, ortho-fluorination of the N-phenyl ring forces the amide out of planarity, pre-paying the entropic cost required to fit into the hydrophobic pocket.
Orthogonal Multipolar Interactions (The Enthalpic Anchor)
Fluorine is a poor hydrogen bond acceptor but an excellent partner for multipolar interactions .
-
C-F···C=O Interactions: The C-F bond is highly polarized. The fluorine (partial negative) can interact favorably with the carbon atom of a backbone carbonyl (partial positive) in an orthogonal approach (angle
90°). -
C-F···H-N Interactions: While weak, the C-F bond can accept weak hydrogen bonds from amide backbone NH groups, distinct from classical H-bonds due to the dispersive component.
Electronic Modulation (pKa and Lipophilicity)
Ortho-fluorine exerts a strong inductive effect (
-
Basicity Reduction: Ortho-fluorination of a pyridine or aniline reduces the basicity (lowers pKa) of the nitrogen. This creates a "softer" cation or neutral species that may desolvate more easily, reducing the enthalpic cost of desolvation (
).
Visualization: The Rational Design Workflow
The following diagram outlines the decision matrix for deploying ortho-fluorine substitutions during Lead Optimization.
Figure 1: Decision matrix for implementing ortho-fluorine substitutions, linking structural hypothesis to experimental validation.
Quantitative Impact: Data Summary
The table below summarizes the typical magnitude of effects observed when an ortho-fluorine is introduced correctly.
| Parameter | Effect Direction | Typical Magnitude | Mechanism |
| Binding Affinity ( | Decrease (Potency | 5x – 50x | Pre-organization + Multipolar contact |
| Enthalpy ( | More Negative (Favorable) | -1 to -3 kcal/mol | New interaction (C-F···C=O) |
| Entropy ( | More Negative (Favorable) | -1 to -2 kcal/mol | Reduced rotatable bond penalty |
| pKa (Neighboring N) | Decrease | -1.5 to -2.5 log units | Inductive electron withdrawal |
| Metabolic Stability ( | Increase | 2x – 10x | Blocking CYP450 oxidation site |
Experimental Protocols for Validation
To scientifically validate that the ortho-fluorine is acting via the proposed mechanism (and not just random lipophilicity changes), you must employ a self-validating experimental suite.
Protocol A: 19F NMR Line Shape Analysis (Kinetics & Affinity)
Objective: Determine
-
Sample Prep: Prepare ligand (50 µM) in buffer (e.g., 50 mM HEPES, pH 7.4, 10% D2O).
-
Titration: Titrate protein into the ligand solution (0.1x to 2.0x molar equivalents).
-
Acquisition: Acquire 1D 19F NMR spectra at each point (min 256 scans).
-
Analysis:
-
Fast Exchange: If peak shifts continuously, plot
vs. [Protein] to fit . -
Slow Exchange: If a new "bound" peak appears, integrate areas to determine Populations (
vs ). -
Line Broadening: Measure Full Width at Half Maximum (FWHM). Broadening indicates intermediate exchange; use line-shape fitting software (e.g., MATLAB/Python scripts) to extract
and .
-
Protocol B: Thermodynamic Signature via ITC
Objective: Dissect the Entropic vs. Enthalpic contribution.
Rationale: If the ortho-F is acting via conformational restriction, you should see a favorable change in the Entropic term (
-
Setup: Fill cell with Protein (20 µM), Syringe with Ligand (200 µM).
-
Run: 20 injections of 2 µL each at 25°C.
-
Comparison: Run the H-analog (non-fluorinated) side-by-side.
-
Success Criteria: If
is driven by , the conformational hypothesis is validated.
-
Case Study: Menin-MLL Inhibition
A definitive example of the "Ortho-Fluorine Multipolar Effect" is found in the development of Menin-MLL inhibitors.[2][3]
-
Challenge: The Menin-MLL interaction is a protein-protein interaction (PPI) with a large, flat surface, difficult to target with small molecules.
-
Intervention: Researchers introduced a trifluoroethyl group where the fluorine atoms were positioned to interact with the backbone carbonyl of the protein.
-
Result: The specific C-F···C=O orthogonal interaction resulted in a 10-fold increase in potency .
-
Validation: X-ray crystallography confirmed the F atom was 3.1 Å from the carbonyl carbon, perfectly aligned for a multipolar attraction, validating the design hypothesis.
Visualization: The Multipolar Interaction[4]
Figure 2: Schematic of the orthogonal multipolar interaction between Ligand Fluorine and Protein Carbonyl.
References
-
Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Source: Journal of Medicinal Chemistry (ACS) URL:[4][Link]
-
Fluorine in Drug Discovery: Role, Design and Case Studies. Source: International Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective. Source: Journal of Chemical Information and Modeling (ACS) URL:[Link]
-
Fluorine Bonding—How Does It Work In Protein−Ligand Interactions? Source: Journal of Physical Chemistry A URL:[Link]
-
Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Source: Biophysical Journal (PMC) URL:[Link]
Sources
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- 4. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Cbz-2,5-Difluoro-L-Phenylalanine CAS number and supplier specifications
Properties, Synthesis, and Applications in Peptidomimetic Drug Design
Executive Summary
Cbz-2,5-Difluoro-L-Phenylalanine (CAS: 1270292-28-8) is a specialized, orthogonally protected amino acid building block used critically in the development of metabolically stable peptide therapeutics.[1] By introducing fluorine atoms at the 2 and 5 positions of the phenyl ring, this moiety alters the electronic distribution of the aromatic side chain, modulating
This guide serves as a definitive technical resource for medicinal chemists and peptide scientists, detailing the physicochemical specifications, handling protocols, and synthetic utility of this compound in modern drug discovery.
Chemical Identity & Supplier Specifications
Compound Name:
Table 1: Physicochemical Specifications
| Parameter | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 335.30 g/mol | |
| Purity (HPLC) | Critical for preventing deletion sequences in SPPS.[1] | |
| Chiral Purity (ee) | Essential to avoid epimerization-related bioactivity loss. | |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated. |
| Solubility | Soluble in DMF, DMSO, MeOH, DCM | Sparingly soluble in water. |
| Melting Point | 110–115 °C (Typical) | May vary by polymorph/supplier. |
| Storage | 2–8 °C (Long term: -20 °C) | Protect from light and moisture. |
Structural Logic & Mechanistic Utility
The strategic value of Cbz-2,5-Difluoro-L-Phenylalanine lies in the "Fluorine Effect." The high electronegativity of fluorine (3.98 Pauling scale) withdraws electron density from the aromatic ring (quadrupole moment inversion), which has two major effects on peptide behavior:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the ring resistant to oxidative metabolism (e.g., P450 hydroxylation). Furthermore, the electronic perturbation reduces the affinity of proteolytic enzymes like chymotrypsin, extending the in vivo half-life of the peptide.
-
Conformational Locking: The electron-deficient ring promotes face-to-face
-stacking with electron-rich aromatic residues (e.g., Trp, Tyr) or cation- interactions, stabilizing secondary structures like -helices or -hairpins.
Visualization: Structural Features
Figure 1: Functional decomposition of Cbz-2,5-Difluoro-L-Phenylalanine showing the protective group strategy and side-chain utility.
Experimental Protocols
4.1. General Handling & Safety
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. The compound is an irritant (H315, H319, H335).
-
Reconstitution: Dissolve in DMF or NMP for peptide coupling. Avoid protic solvents if using pre-activation methods sensitive to solvolysis.
4.2. Cbz Deprotection (Hydrogenolysis)
Unlike Fmoc (base-labile) or Boc (acid-labile), the Cbz group is removed via catalytic hydrogenolysis. This is orthogonal to most SPPS side-chain protectors (tBu, Trt, Pbf), making it ideal for solution-phase segment condensation or convergent synthesis.
Reagents:
-
10% Pd/C (Palladium on Carbon)
-
Hydrogen gas (
) or Ammonium Formate (transfer hydrogenation) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Protocol:
-
Dissolution: Dissolve 1.0 mmol of the Cbz-protected peptide/amino acid in 10-20 mL of MeOH.
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., 35 mg for 335 mg substrate) under an inert atmosphere (
). Caution: Dry Pd/C is pyrophoric. -
Hydrogenation: Purge the vessel with
gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 2–4 hours.-
Monitoring: Check reaction progress via TLC or LC-MS (Loss of M+335 peak; appearance of free amine).
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield the free amine.
4.3. Peptide Coupling (Solution Phase)
This protocol describes coupling Cbz-2,5-F2-Phe-OH to a free amine (
Reagents:
-
Coupling Agent: HATU (1.1 eq) or PyBOP (1.1 eq)
-
Base: DIPEA (Diisopropylethylamine) (2.0–3.0 eq)
-
Solvent: Anhydrous DMF
Protocol:
-
Activation: In a dry vial, dissolve Cbz-2,5-Difluoro-L-Phenylalanine (1.0 eq) and HATU (1.1 eq) in DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (2.0 eq). The solution should turn slightly yellow. Stir for 1-2 minutes to form the activated ester.
-
Coupling: Add the activated solution to the amine component (1.0 eq).
-
Reaction: Stir at RT for 1–2 hours.
-
Note: Fluorinated amino acids can be sterically demanding. If conversion is low (Kaiser test positive), extend time or double-couple.
-
-
Quench: Dilute with EtOAc, wash with 5%
, sat. , and brine. Dry over .
Visualization: Synthesis Workflow
Figure 2: Step-by-step workflow for incorporating Cbz-2,5-Difluoro-L-Phenylalanine into a peptide chain using solution-phase chemistry.
Quality Control & Troubleshooting
Self-Validating the Protocol:
-
19F NMR: This is the most powerful tool for this compound. The 2,5-difluoro substitution pattern yields distinct signals (typically around -110 to -120 ppm relative to
, showing coupling constants or ). Use this to confirm integrity of the ring and absence of defluorination side-products. -
Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess. Racemization can occur during activation if base concentration is too high or reaction time is excessive.
Common Issues:
-
Incomplete Coupling: Due to the electron-withdrawing nature of fluorine, the nucleophilicity of the amine (if the F-Phe is the amine component) is reduced. However, as the acid component (Cbz-2,5-F2-Phe-OH), the activated ester is highly reactive but prone to hydrolysis. Solution: Ensure anhydrous conditions and use a slight excess of acid (1.2–1.5 eq).
-
Solubility: Fluorinated peptides often aggregate. Solution: Use chaotropic salts (LiCl) or fluorinated solvents (TFE) if aggregation impedes coupling.
References
-
Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
-
Max Planck Institute. (2018). Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination. Retrieved from [Link]
Sources
The Tale of Two Isomers: A Technical Guide to 2,5- and 2,6-Difluorophenylalanine Derivatives in Research and Development
Abstract
The strategic incorporation of non-canonical amino acids into peptides and proteins has become a cornerstone of modern drug discovery and chemical biology. Among these, fluorinated amino acids offer a powerful tool to modulate the physicochemical properties of biomolecules, often leading to enhanced stability, improved binding affinity, and unique spectroscopic handles. This in-depth technical guide focuses on two closely related yet distinct isomers: 2,5-difluorophenylalanine and 2,6-difluorophenylalanine. While seemingly similar, the positional difference of a single fluorine atom imparts unique conformational, electronic, and, consequently, biological properties. This guide provides a comprehensive comparison of these two valuable building blocks, offering insights into their synthesis, structural nuances, and strategic applications for researchers, scientists, and drug development professionals.
Introduction: The Power of Fluorine in Peptide and Protein Engineering
The substitution of hydrogen with fluorine, the most electronegative element, in amino acid side chains can induce profound changes in the resulting peptide or protein.[1][2] These modifications are not merely steric alterations but introduce a range of electronic effects that can fine-tune molecular interactions.[2][3] The strong carbon-fluorine bond enhances metabolic stability by blocking sites of enzymatic degradation.[1] Furthermore, the introduction of fluorine can alter the acidity and basicity of nearby functional groups, influence lipophilicity, and modulate protein folding and protein-protein interactions.[1] Fluorinated amino acids also serve as invaluable probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers a clear window into molecular conformation and dynamics due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems.[4]
This guide delves into the nuanced differences between two difluorinated phenylalanine isomers: 2,5-difluorophenylalanine and 2,6-difluorophenylalanine. Understanding these differences is crucial for the rational design of peptides and proteins with desired properties.
Synthesis of 2,5- and 2,6-Difluorophenylalanine
The preparation of enantiomerically pure 2,5- and 2,6-difluorophenylalanine is a critical first step for their incorporation into peptides. Several synthetic strategies have been successfully employed, with the choice of method often depending on the desired scale and available starting materials.
Key Synthetic Approaches
A number of robust methods have been developed for the synthesis of fluorinated phenylalanine analogs.[1] These include:
-
Negishi Cross-Coupling: This method provides a versatile route to a range of fluorinated phenylalanine products with high enantioselectivity.[1]
-
Schöllkopf Reagent Alkylation: This approach is also effective for generating these amino acids.[1]
-
Erlenmeyer Azalactone Synthesis: This classical method can be adapted for the synthesis of racemic 2,5-difluorophenylalanine, which can then be resolved.[1]
Experimental Protocol: A Representative Synthesis
Below is a generalized, step-by-step protocol based on the Erlenmeyer azalactone synthesis for 2,5-difluorophenylalanine, which can be adapted for the 2,6-isomer using the corresponding aldehyde.
Step 1: Azalactone Formation
-
In a round-bottom flask, combine 2,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1 equivalent), and acetic anhydride (3 equivalents).
-
Add sodium acetate (1 equivalent) as a catalyst.
-
Heat the mixture at 100°C for 2 hours with stirring.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crude azalactone product by filtration and wash with cold water.
Step 2: Hydrolysis to the α-Acetamidoacrylic Acid
-
Suspend the crude azalactone in a 10% aqueous solution of sodium carbonate.
-
Heat the mixture at 80°C until the solid dissolves.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the α-acetamidoacrylic acid derivative.
-
Collect the product by filtration and wash with cold water.
Step 3: Asymmetric Hydrogenation and Hydrolysis
-
Dissolve the α-acetamidoacrylic acid derivative in a suitable solvent such as methanol.
-
Add a chiral rhodium catalyst, such as Rh(COD)2BF4 with a chiral phosphine ligand (e.g., (R,R)-DiPAMP).
-
Hydrogenate the mixture under hydrogen pressure (typically 50 psi) at room temperature until the reaction is complete.
-
Remove the catalyst by filtration through celite.
-
Add 6M hydrochloric acid to the filtrate and reflux for 4 hours to hydrolyze the acetyl group and any ester that may have formed.
-
Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the desired L- or D-2,5-difluorophenylalanine.
-
Collect the final product by filtration and recrystallize from a water/ethanol mixture.
Comparative Analysis: 2,5- vs. 2,6-Difluorophenylalanine
The seemingly subtle difference in the placement of the fluorine atoms leads to significant variations in the properties and behavior of these isomers.
Conformational Preferences: The Role of Steric and Electronic Effects
The side-chain conformation of phenylalanine and its analogs is described by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The preferred rotameric states of these angles are crucial in determining the overall peptide conformation and its interaction with binding partners.
-
2,5-Difluorophenylalanine: The fluorine atoms in the 2 and 5 positions do not impose significant steric hindrance on the rotation around the Cα-Cβ and Cβ-Cγ bonds. Therefore, 2,5-difluorophenylalanine is expected to exhibit a conformational profile similar to that of native phenylalanine, with a preference for the gauche(+) and trans conformations for χ1.
-
2,6-Difluorophenylalanine: The presence of two fluorine atoms in the ortho positions creates a significant steric barrier to rotation around the Cβ-Cγ bond (χ2). This steric clash restricts the conformational freedom of the side chain, favoring a more perpendicular orientation of the aromatic ring relative to the peptide backbone. This constrained conformation can be advantageous in pre-organizing a peptide for binding to a specific target, but it can also be detrimental if the native conformation requires more flexibility.
Caption: Conformational differences between 2,5- and 2,6-difluorophenylalanine.
Electronic Properties and Non-covalent Interactions
The electron-withdrawing nature of fluorine atoms significantly alters the electronic landscape of the phenyl ring, which in turn influences its ability to participate in non-covalent interactions such as π-π stacking and cation-π interactions.
-
2,5-Difluorophenylalanine: The asymmetric placement of the fluorine atoms creates a distinct dipole moment across the aromatic ring. This can lead to favorable electrostatic interactions in a binding pocket, but the directionality of this dipole must be considered in the context of the target's electrostatic surface.
-
2,6-Difluorophenylalanine: The symmetric arrangement of the two fluorine atoms results in a dipole moment that is aligned with the Cβ-Cγ bond axis. This creates a region of negative electrostatic potential on the "top" and "bottom" faces of the ring, flanked by the fluorine atoms, while the hydrogen at the para position becomes more electropositive. This unique electronic distribution can significantly alter cation-π interactions compared to both native phenylalanine and the 2,5-isomer.
| Property | 2,5-Difluorophenylalanine | 2,6-Difluorophenylalanine |
| Dipole Moment | Asymmetric | Symmetric (along Cβ-Cγ axis) |
| Electrostatic Potential | Asymmetric distribution | Symmetric, with negative potential near F atoms |
| Cation-π Interactions | Modulated, dependent on orientation | Significantly altered due to symmetric electron withdrawal |
Table 1: Comparison of Electronic Properties.
Caption: Schematic of the differing net dipole moments.
Spectroscopic Signatures: ¹⁹F NMR
Both isomers are excellent probes for ¹⁹F NMR studies, but their distinct electronic environments lead to different chemical shifts, which can be used to distinguish them and to report on their local environment within a peptide or protein.
-
2,5-Difluorophenylalanine: The two fluorine atoms are in chemically non-equivalent environments, which will result in two distinct signals in the ¹⁹F NMR spectrum. The chemical shift of each fluorine will be sensitive to its specific interactions within the biomolecule.
-
2,6-Difluorophenylalanine: Due to the symmetry of the molecule (assuming free rotation around the Cβ-Cγ bond, which may be hindered), the two fluorine atoms are chemically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum. However, if rotation is restricted, as is often the case in a structured peptide, the two fluorines can become diastereotopic and exhibit distinct chemical shifts. The difference in these chemical shifts (Δδ) can be a sensitive reporter of the side-chain conformation.
Impact on Peptide and Protein Properties and Function
The distinct conformational and electronic properties of 2,5- and 2,6-difluorophenylalanine translate into different effects on the overall behavior of peptides and proteins into which they are incorporated.
Metabolic Stability
Both isomers generally enhance metabolic stability by blocking aromatic hydroxylation by cytochrome P450 enzymes.[1] The strong C-F bond is resistant to cleavage, leading to a longer in vivo half-life of the peptide. The 2,6-isomer may offer slightly enhanced protection due to the steric shielding of the aromatic ring by the two ortho-fluorine atoms.
Protein-Protein Interactions and Receptor Binding
The choice between 2,5- and 2,6-difluorophenylalanine can have a profound impact on binding affinity and selectivity.
-
2,5-Difluorophenylalanine: The more flexible nature of this isomer may be advantageous when the binding pocket can accommodate multiple conformations or when the native phenylalanine residue adopts a conformation that is not sterically hindered.
-
2,6-Difluorophenylalanine: The conformationally restricted nature of this isomer can be a powerful tool for "conformational locking." If the bioactive conformation of a peptide requires a specific, rigid orientation of the phenyl ring, incorporating 2,6-difluorophenylalanine can pre-organize the peptide into this conformation, reducing the entropic penalty of binding and potentially increasing affinity. However, if this constrained conformation is incompatible with the binding site, a significant loss of affinity will be observed. The altered electronic properties of the 2,6-isomer can also be used to probe the importance of cation-π interactions at the binding interface.
Strategic Applications: A Decision-Making Framework
The choice between 2,5- and 2,6-difluorophenylalanine is not arbitrary and should be guided by the specific research question or drug design goal.
Caption: Decision tree for selecting the appropriate isomer.
Conclusion
2,5- and 2,6-difluorophenylalanine are powerful tools in the arsenal of the peptide and protein chemist. While both offer the benefits of fluorination, such as increased metabolic stability and the utility of ¹⁹F NMR, their distinct substitution patterns give rise to important differences in side-chain conformation and electronic properties. The 2,5-isomer serves as a closer mimic of native phenylalanine, while the 2,6-isomer acts as a potent modulator of conformation and electronic interactions. A thorough understanding of these differences, as outlined in this guide, is essential for the rational design of novel peptide and protein-based therapeutics and research tools.
References
-
Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. [Link]
-
Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. Biochemistry. [Link]
-
Conformational origins of dipeptide phase properties. ChemRxiv. [Link]
-
Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI. [Link]
-
Short C-H⋯F interactions involving the 2,5-difluorobenzene group: Understanding the role of fluorine in aggregation and complex C-F/C-H disorder in a 2 × 6 isomer grid. ResearchGate. [Link]
-
Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports. [Link]
-
peptide nmr. Unknown Source. [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
-
The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor. ACS Publications. [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
-
Conformations of dehydrophenylalanine containing peptides: nmr studies of an acyclic hexapeptide with two [Delta]z-Phe residues. International Journal of Peptide and Protein Research. [Link]
-
Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers. [Link]
-
The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin. [Link]
Sources
Advanced Fluorine-19 NMR Probes for Protein Structural Dynamics and Drug Discovery
[1]
The Physics of the Fluorine Marker
The utility of
-
Sensitivity:
has a gyromagnetic ratio ( ) of , roughly 83% that of . This high sensitivity allows for data acquisition at lower protein concentrations ( ), preserving sample stability. -
Chemical Shift Anisotropy (CSA): The
nucleus exhibits a large CSA, which is the primary relaxation mechanism at high magnetic fields. While this makes it exquisitely sensitive to local electronic environments (chemical shift range >100 ppm), it can lead to exchange broadening.-
Expert Insight: For large complexes (>50 kDa), use trifluoromethyl (
) probes rather than aromatic fluorine labels (e.g., 3-F-Tyr). The rapid internal rotation of the group averages the CSA interaction, maintaining sharp linewidths even at high fields (800+ MHz).
-
-
Bio-Orthogonality: There is zero natural background fluorine signal in biological systems, meaning no isotopic enrichment of the background is required. Every observed peak corresponds directly to an introduced probe.
Strategic Labeling: Introducing the Marker
Selecting the correct labeling strategy is the single most critical decision in
Labeling Decision Matrix
Figure 1: Decision tree for selecting the optimal fluorine labeling strategy based on protein topology and expression system.
Comparison of Common Fluorine Probes
| Probe Type | Chemical Structure | Sensitivity ( | Steric Footprint | Primary Application |
| 3-Fluoro-Tyrosine | Aromatic Ring-F | High | Minimal ( | Core packing, folding |
| 5-Fluoro-Tryptophan | Indole-F | Moderate | Minimal | Hydrophobic pockets, ligand binding |
| BTF (Bromo-trifluoro) | Very High ( | Large | Solvent-exposed loops, slow dynamics | |
| TET (Trifluoro-ethyl) | High ( | Small | Allostery, side-chain rotation | |
| tfm-Phenylalanine | Phenyl- | Very High | Moderate | Genetic encoding, core dynamics |
Experimental Protocols
Protocol A: Site-Specific Cysteine Tagging with BTF
This method is ideal for monitoring large conformational changes in signaling proteins (e.g., GPCRs, Kinases).
Reagents:
-
Purified Protein (Cysteine-optimized mutant).
-
BTF-Maleimide (3-bromo-1,1,1-trifluoroacetone derivative).
-
TCEP (Tris(2-carboxyethyl)phosphine).
Workflow:
-
Reduction: Incubate protein (
) with molar excess TCEP for 30 minutes at to ensure cysteines are reduced. Avoid DTT (competes with maleimide). -
Buffer Exchange: Rapidly remove TCEP using a desalting column (PD-10) equilibrated in degassed labeling buffer (50 mM HEPES pH 7.2, 150 mM NaCl). Note: pH 7.0-7.2 favors cysteine specificity over lysine.
-
Labeling: Add BTF-tag dissolved in DMSO (
molar excess). Final DMSO concentration should be . -
Incubation: Incubate for 2 hours at room temperature or overnight at
in the dark. -
Quenching: Add
excess L-Cysteine or DTT to quench unreacted tag. -
Validation: Verify labeling efficiency via Mass Spectrometry (expect + mass of tag) and check structural integrity via
HSQC or CD spectroscopy.
Protocol B: Fragment-Based Drug Discovery (FBDD) Screening
Workflow:
-
Library Preparation: Create "cocktails" of 5-10 fluorinated fragments. Ensure signals do not overlap (easy with
's wide spectral width). -
Relaxation Filter (Ligand-Observed):
-
Acquire a CPMG spectrum of the cocktail alone (Reference).
-
Add target protein (ratio 1:20 protein:ligand).
-
Acquire CPMG spectrum of the mixture.
-
Mechanism:[3] Binders will tumble with the protein, causing rapid
decay. Their signals will broaden or disappear compared to the reference.
-
-
Deconvolution: Identify hits from the cocktail.
- Determination (Protein-Observed):
Data Analysis: Quantifying Dynamics
Beyond static structures,
Relaxation Dispersion (CPMG)
When a protein exchanges between states on the
Analysis Steps:
-
Acquisition: Measure effective relaxation rates (
) at multiple CPMG fields ( ). -
Curve Fitting: Fit the dispersion profile (
vs. ) to the Carver-Richards equation. -
Extraction: This yields:
- (Exchange rate).
- (Population of the excited state).
- (Chemical shift difference between states).[6]
Trustworthiness Check: Ensure that the extracted
Visualizing the Workflow
Figure 2: Integrated workflow for fragment-based drug discovery using Fluorine-19 NMR.
References
-
Hanson, G. S. M., & Coxon, C. R. (2024).[5] Fluorinated Tags to Study Protein Conformation and Interactions Using
NMR. ChemBioChem. [Link][3][5] -
Werle, Y., & Kovermann, M. (2025).[1] Fluorine Labeling and
NMR Spectroscopy to Study Biological Molecules and Molecular Complexes.[1][2][5][6][8][10][11][12][13] Chemistry - A European Journal. [Link][1] -
Buchholz, C. R., & Pomerantz, W. C. K. (2021).[14] Ligand-observed and protein-observed
NMR applications for fragment-based drug discovery. RSC Chemical Biology. [Link] -
Qianzhu, H., et al. (2022).[9] Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by
NMR Spectroscopy. ACS Sensors. [Link][9] -
Kitevski-Leblanc, J. L., & Prosser, R. S. (2012).
NMR to studies of protein structure and dynamics.[1][2][6][8][10][11][12][13] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Sources
- 1. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 4. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 10. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
Methodological & Application
Solid-phase peptide synthesis (SPPS) protocols for Cbz-2,5-Difluoro-L-Phe
An authoritative guide to the synthesis of peptides containing Cbz-2,5-Difluoro-L-Phenylalanine, designed for researchers and drug development professionals. This document provides in-depth protocols, scientific rationale, and expert insights into the strategic incorporation of this unique fluorinated amino acid using Solid-Phase Peptide Synthesis (SPPS).
Scientific Context & Strategic Value
The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, enabling the fine-tuning of pharmacological properties. Fluorinated amino acids, such as 2,5-Difluoro-L-Phenylalanine, are particularly valuable. The strong electron-withdrawing nature of the fluorine atoms can significantly alter the electronic properties of the phenyl ring, influencing molecular interactions and conformational preferences. Furthermore, the exceptional strength of the Carbon-Fluorine bond can enhance the metabolic stability of the peptide by increasing its resistance to enzymatic degradation[1].
This guide focuses on the use of N-Carboxybenzyl (Cbz) protected 2,5-Difluoro-L-Phenylalanine in a standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) workflow. The Cbz group serves as an orthogonal Nα-protecting group, meaning it can be removed under conditions that do not affect the acid-labile side-chain protecting groups (like tBu) or the base-labile Fmoc group used for the other amino acids in the sequence[2][3]. This orthogonality is crucial for the successful synthesis of complex peptides.
Core Synthesis Strategy: Orthogonal Protection in SPPS
SPPS, pioneered by Bruce Merrifield, involves the stepwise assembly of a peptide chain on an insoluble resin support[4]. This simplifies the synthesis by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps[5]. Our strategy relies on the widely adopted Fmoc/tBu methodology, which is known for its milder reaction conditions compared to older Boc/Bzl chemistry[6][7].
The key steps in the synthesis cycle are:
-
Fmoc Deprotection: Removal of the temporary Nα-Fmoc group with a mild base (e.g., piperidine).
-
Coupling: Activation of the incoming Fmoc-protected amino acid's carboxyl group and subsequent formation of a peptide bond.
-
Special Steps: Incorporation and subsequent deprotection of the Cbz-protected fluorinated amino acid.
-
Cleavage: Final release of the peptide from the resin support and simultaneous removal of all side-chain protecting groups using a strong acid cocktail.
Caption: Orthogonal SPPS strategy for peptide synthesis.
Detailed Experimental Protocol
This protocol details the manual synthesis of a model peptide, Ac-Gly-(2,5-diF)Phe-Ala-NH₂, on a 0.1 mmol scale to illustrate the key steps.
Materials & Reagents
| Reagent/Material | Purpose | Typical Supplier |
| Rink Amide MBHA Resin | Solid support for C-terminal amide peptides | Merck (Novabiochem), CEM |
| Fmoc-Ala-OH, Fmoc-Gly-OH | Standard protected amino acids | AltaBioscience, Bachem |
| Cbz-2,5-Difluoro-L-Phe-OH | Target non-canonical amino acid | BenchChem, ChemicalBook [8][9] |
| Piperidine | Fmoc deprotection agent | Alfa Aesar |
| N,N-Dimethylformamide (DMF) | Primary SPPS solvent | Fisher Scientific |
| HBTU, DIPEA | Coupling activator and base | Bachem, CreoSalus |
| 10% Palladium on Carbon (Pd/C) | Catalyst for Cbz deprotection | Sigma-Aldrich |
| 1,4-Cyclohexadiene | Hydrogen donor for transfer hydrogenation | Sigma-Aldrich |
| Acetic Anhydride | N-terminal capping agent | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Final cleavage and deprotection | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Cation scavenger for cleavage | Sigma-Aldrich |
Step-by-Step Synthesis Workflow
Step 1: Resin Preparation and First Amino Acid (Fmoc-Ala-OH) Coupling
-
Swell Rink Amide resin (~0.1 mmol) in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 10 minutes. Drain and repeat for 3 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate Fmoc-Ala-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
-
Confirm reaction completion using a qualitative Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin as described in step 1.3.
Step 2: Incorporation of Cbz-2,5-Difluoro-L-Phe
-
Perform Fmoc deprotection on the resin-bound Alanine as described in step 1.2, followed by washing.
-
Coupling:
-
Pre-activate Cbz-2,5-Difluoro-L-Phe-OH (3-4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Expert Insight: Fluorinated and other hindered amino acids can exhibit slower coupling kinetics[10][11]. Extend the coupling time to 3-4 hours or perform a double coupling if the Kaiser test remains positive after the initial coupling.
-
-
Wash the resin thoroughly as per step 1.3.
Step 3: Orthogonal Deprotection of the Cbz Group This step is the core of the protocol and relies on catalytic transfer hydrogenation, which is generally safer and more convenient for standard lab equipment than using pressurized hydrogen gas.
Caption: Cbz deprotection via catalytic transfer hydrogenation.
-
Wash the resin with DMF (3x) followed by Methanol (MeOH) (3x).
-
Add a solution of 1,4-cyclohexadiene (10-15 eq) in a 1:1 mixture of DMF/MeOH.
-
Carefully add the 10% Pd/C catalyst (approx. 0.1 eq by weight relative to the amino acid). Caution: Palladium on carbon can be pyrophoric. Do not add to dry solvents.
-
Agitate the slurry for 2-4 hours at room temperature. The reaction progress can be monitored by LC-MS analysis of a small cleavage sample.
-
Filter the catalyst away from the resin and wash thoroughly with DMF (5x) and DCM (3x) to ensure all palladium residues are removed.
Step 4: Chain Completion and Capping
-
Couple Fmoc-Gly-OH to the newly freed amine of the resin-bound (2,5-diF)Phe using the standard coupling protocol (Step 1.4).
-
Perform a final Fmoc deprotection (Step 1.2).
-
N-terminal Acetylation (Capping): Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (5x), DCM (3x), and finally dry under a high vacuum for several hours.
Step 5: Final Cleavage and Purification
-
Prepare a cleavage cocktail of 95% TFA / 2.5% Water / 2.5% TIS . CAUTION: TFA is highly corrosive. Always work in a certified chemical fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dry resin and agitate for 2-3 hours.
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity via mass spectrometry (LC-MS).
Troubleshooting and Expert Recommendations
| Issue Encountered | Potential Cause(s) | Recommended Solution |
| Incomplete Coupling of Cbz-(2,5-diF)Phe | Steric hindrance from the fluorinated ring; peptide aggregation. | Increase coupling time to 4-6 hours. Perform a "double coupling" with a fresh solution of activated amino acid. Consider using a more potent coupling reagent like HATU or COMU[12][13]. |
| Incomplete Cbz Deprotection | Inactive catalyst; insufficient hydrogen donor. | Use fresh Pd/C catalyst. Increase the excess of 1,4-cyclohexadiene. Extend the reaction time. |
| Cbz group is partially cleaved by TFA | The Cbz group is generally stable to TFA, but prolonged exposure or harsh conditions can cause some cleavage[2][14]. | This is rare in standard Fmoc/tBu cleavage conditions. Ensure cleavage time does not exceed 3-4 hours. This issue is more relevant in Boc-SPPS where stronger acids are used[3]. |
| Low Purity after Cleavage | Incomplete reactions at any step; side reactions during cleavage. | Ensure each coupling and deprotection step is complete (Kaiser test). Use scavengers like TIS in the cleavage cocktail to prevent side reactions with sensitive residues (if present). |
Conclusion
The protocol described provides a robust and reliable method for incorporating Cbz-2,5-Difluoro-L-Phenylalanine into synthetic peptides using an orthogonal SPPS strategy. The success of this methodology hinges on recognizing the potentially slower kinetics of the fluorinated amino acid coupling and the correct execution of the catalytic hydrogenation step for Cbz group removal. By leveraging this approach, researchers can effectively create novel fluorinated peptides with enhanced stability and potentially superior biological activity, advancing the frontiers of drug discovery and chemical biology.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from CEM Corporation website. [Link]
-
Gallier, F., et al. (2018). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Molecules, 23(6), 1436. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from total-synthesis.com. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from organic-chemistry.org. [Link]
-
Shapiro, A. B. (2023). Answer to "How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?". ResearchGate. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Patil, K. S., et al. (2021). Efficient coupling reagents for aqueous solid-phase peptide synthesis. ResearchGate. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
CEM Corporation. (2024, September 24). Solid Phase Peptide Synthesis (SPPS) Basics | Learn How Peptides Are Made [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. youtube.com [youtube.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Cbz-2,5-Difluoro-L-Phenylalanine | 1270292-28-8 [chemicalbook.com]
- 9. Cbz-2,5-Difluoro-D-Phenylalanine | 923563-53-5 [amp.chemicalbook.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Cbz deprotection conditions for fluorinated amino acids
Application Note: Strategic Cbz Deprotection for Fluorinated Amino Acids
Executive Summary
The removal of the benzyloxycarbonyl (Cbz or Z) protecting group from fluorinated amino acids (FAAs) presents a unique dichotomy in peptide synthesis. While the Cbz group is generally cleaved via catalytic hydrogenolysis, the presence of fluorine atoms—particularly in benzylic or allylic positions relative to the amine—introduces the risk of hydrodefluorination (HDF) . Furthermore, the "fluorous effect" often renders standard solvents (MeOH, EtOAc) ineffective due to poor solubility or aggregation.
This guide provides three validated protocols to navigate these challenges:
-
Optimized Catalytic Hydrogenation: Tuned to prevent C-F cleavage.
-
Acidolytic Cleavage: A metal-free alternative for HDF-prone substrates.
-
Lewis Acid-Mediated Deprotection: A modern, mild approach using AlCl₃/HFIP for highly sensitive substrates.[1]
The Scientific Challenge: The "Fluorine Effect"
Before selecting a protocol, the operator must understand why standard conditions fail.
-
Hydrodefluorination (HDF): Palladium is an excellent catalyst for breaking C-F bonds, especially when the fluorine is attached to an aromatic ring or a position activated by
-systems. Standard Pd/C + conditions can strip fluorine atoms before the Cbz group is fully removed, altering the molecule's biological activity. -
Solubility & Aggregation: Fluorinated domains induce segregation (the "fluorous phase"). Standard polar protic solvents like methanol may fail to solvate protected FAAs, leading to heterogeneous mixtures and incomplete deprotection.
-
Electronic Deactivation: Highly fluorinated side chains (e.g., pentafluorophenylalanine) withdraw electron density from the carbamate nitrogen, potentially stabilizing the C-N bond and requiring more vigorous deprotection conditions.
Strategic Decision Matrix
Use the following logic flow to select the appropriate protocol for your specific substrate.
Figure 1: Decision matrix for selecting deprotection conditions based on fluorine positioning and substrate stability.
Detailed Protocols
Protocol A: Optimized Catalytic Hydrogenation (Prevention of HDF)
Best for: Aliphatic fluorines and standard FAAs where HDF risk is low.
The Innovation: Instead of Methanol, we utilize 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as co-solvents. These fluorinated solvents disrupt fluorous aggregation, ensuring the catalyst surface is accessible, while often suppressing HDF side reactions through solvation effects.
Materials:
-
Substrate (1.0 equiv)
-
Pd/C (10% wt loading, Degussa type E101 NE/W recommended)
-
Solvent: TFE:MeOH (1:1 v/v)
- source: Hydrogen balloon or Ammonium Formate (for transfer hydrogenation).
Step-by-Step:
-
Dissolution: Dissolve the Cbz-protected amino acid in TFE:MeOH (1:1). If solubility is poor, increase TFE ratio or warm to 35°C.
-
Note: Do not use pure HFIP with Pd/C without validation, as it can sometimes inhibit the catalyst due to strong adsorption.
-
-
Catalyst Addition: Add 10 wt% of Pd/C (relative to substrate mass).
-
Safety: Add catalyst under a blanket of Nitrogen to prevent ignition of solvent vapors.
-
-
Hydrogenation:
-
Method A (Gas): Purge with
, then bubble or attach a balloon. Stir vigorously. -
Method B (Transfer - Milder): Add Ammonium Formate (3-5 equiv). Heat to 40°C. This method is kinetically slower but significantly reduces the risk of over-reduction (HDF).
-
-
Monitoring (Critical): Monitor via 19F-NMR every 30 minutes.
-
Pass: Fluorine signal remains a singlet/multiplet at the original chemical shift.
-
Fail: Appearance of new F-signals or loss of F-signal (HDF). If observed, stop immediately and switch to Protocol B.
-
-
Workup: Filter through a Celite pad.[2][3] Wash the pad with MeOH. Concentrate the filtrate.
Protocol B: Acidolytic Cleavage (HBr/AcOH)
Best for: Benzylic/Aromatic fluorines where Pd/C will strip the fluorine.
The Innovation: Using HBr in Acetic Acid is the "sledgehammer" approach. It is immune to the "fluorous effect" and will not break C-F bonds, but it can degrade sensitive side chains (e.g., Trp, Met).
Materials:
Step-by-Step:
-
Preparation: Place the solid substrate in a round-bottom flask equipped with a drying tube (CaCl₂).
-
Acidolysis: Add 33% HBr/AcOH (5–10 mL per gram of substrate).
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Warning: Do not heat. Extended time leads to esterification of the C-terminus.
-
-
Precipitation: Pour the reaction mixture slowly into a 10-fold excess of cold anhydrous Diethyl Ether.
-
Result: The deprotected FAA hydrobromide salt should precipitate as a white/off-white solid.
-
-
Purification: Filter the solid, wash extensively with ether to remove benzyl bromide byproducts. Dry under vacuum over KOH pellets (to remove acid traces).
Protocol C: Lewis Acid-Mediated Deprotection (AlCl₃/HFIP)
Best for: Highly sensitive substrates containing both Fluorine and acid-labile groups (e.g., Boc, t-Bu esters).
The Innovation: A modern method (Vinayagam et al., 2024) utilizing the synergy between Aluminum Chloride and HFIP.[6] HFIP enhances the Lewis acidity of AlCl₃ via hydrogen bonding, allowing Cbz cleavage at room temperature without touching C-F bonds or other protecting groups like Boc.
Materials:
-
Substrate (1.0 equiv)
-
Aluminum Chloride (
, anhydrous, 3.0 equiv) -
HFIP (Hexafluoroisopropanol, 10-15 volumes)
Step-by-Step:
-
Setup: In a clean vial, dissolve the substrate in HFIP.
-
Reagent Addition: Add
in one portion at room temperature.-
Note: The reaction is generally exothermic; cool to 0°C if scale >1g.
-
-
Reaction: Stir at ambient temperature for 1–3 hours.
-
Quench: Dilute with Dichloromethane (DCM) and quench with saturated aqueous
.-
Caution: Gas evolution (
) and aluminum salt precipitation.
-
-
Extraction: Extract the aqueous layer with DCM (or EtOAc if the FAA is polar). The free amine is recovered in the organic layer.
Comparative Data Analysis
| Feature | Protocol A (Pd/C + H2) | Protocol B (HBr/AcOH) | Protocol C (AlCl3/HFIP) |
| Primary Risk | Hydrodefluorination (HDF) | Acid hydrolysis of side chains | Reagent cost (HFIP) |
| C-F Bond Safety | Low (Requires optimization) | High (Chemically inert to F) | High (Mild conditions) |
| Solubility | Moderate (Requires TFE) | High (Solvent is acidic) | Excellent (HFIP dissolves all) |
| Orthogonality | Cleaves Benzyl esters/ethers | Cleaves Boc/tBu | Preserves Boc/tBu |
| Throughput | High (Simple filtration) | Medium (Precipitation) | Medium (Extraction) |
Troubleshooting Guide
-
Issue: Product is trapped in the Celite pad during Protocol A.
-
Root Cause: The free fluorinated amino acid is insoluble in pure MeOH.
-
Fix: Wash the Celite pad with hot TFE or 50% Aqueous Acetic Acid to recover the zwitterion.
-
-
Issue: Loss of Fluorine Signal (19F-NMR) during Hydrogenation.
-
Root Cause: Pd-catalyzed C-F activation.
-
Fix: Switch to Protocol C . If Protocol A is mandatory, add 5% Pyridine to the reaction mixture to poison the most active catalyst sites, though this slows deprotection.
-
-
Issue: Oily product in Protocol B (No precipitate).
-
Root Cause: The FAA-HBr salt is hygroscopic or soluble in ether.
-
Fix: Decant the ether, dissolve the oil in minimal MeOH, and re-precipitate with MTBE (Methyl tert-butyl ether) or Hexane.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (4th ed.).[8][9] Wiley-Interscience. Link
-
Vinayagam, V., et al. (2024).[4][5] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[1][4][6] The Journal of Organic Chemistry, 89, 5665-5674.[4][5] Link
-
Felpin, F.-X., & Fouquet, E. (2010).[5] A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C. Chemistry – A European Journal, 16(41), 12440–12445.[5] Link
-
Sajiki, H. (1995).[5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine or ammonium acetate.[5] Tetrahedron Letters, 36(20), 3465-3468. Link
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thalesnano.com [thalesnano.com]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. wiley.com [wiley.com]
Application Note: Synthesis of Peptidomimetics using Cbz-2,5-Difluoro-L-Phenylalanine
Abstract
This application note details the strategic incorporation of Cbz-2,5-Difluoro-L-Phenylalanine (Cbz-2,5-F2-Phe) into peptidomimetic scaffolds. Fluorinated amino acids are critical tools in medicinal chemistry for modulating lipophilicity, metabolic stability, and protein-ligand binding interactions.[1] The 2,5-difluoro substitution pattern, in particular, offers a unique quadrupole moment inversion that facilitates specific
Introduction: The Fluorine Effect in Peptidomimetics[2]
The incorporation of fluorine into peptide backbones is not merely a steric substitution; it is an electronic reprogramming of the molecule.
The Quadrupole Inversion
Native phenylalanine possesses a negative electrostatic potential on the face of its aromatic ring (electron-rich
-
2,5-Difluoro Substitution: This specific pattern creates a polarized aromatic ring with depleted electron density at the 2 and 5 positions. This allows the fluorinated ring to engage in orthogonal multipolar interactions with electron-rich aromatic rings (e.g., native Phe, Tyr, Trp) in the target protein, a phenomenon known as "edge-to-face" or "offset-stacked" reinforcement.
Metabolic Stability
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at the 2,5-positions blocks common sites of oxidative metabolism (e.g., hydroxylation by cytochrome P450s), thereby extending the half-life of the peptidomimetic in vivo.
Strategic Considerations
Before initiating synthesis, researchers must account for the electronic perturbations caused by the fluorine atoms.
| Parameter | Effect of 2,5-Difluoro Substitution | Operational Consequence |
| Acidity of | Increased (due to inductive electron withdrawal). | High Risk of Racemization. Avoid strong bases during activation. |
| Nucleophilicity (Amine) | Decreased (after deprotection). | Subsequent couplings to this residue may require more forcing conditions (e.g., HATU vs. EDC). |
| Solubility | Increased Lipophilicity.[2] | The peptide may be less soluble in aqueous buffers; use DMF/DMSO for assays. |
| NMR Signature | distinct | Enables Self-Validating synthesis (see Section 6). |
Experimental Protocols
Protocol A: Solution-Phase Coupling
Objective: Coupling Cbz-2,5-F2-Phe-OH to a C-protected amino acid (H-AA-OR). Rationale: Solution phase is preferred for Cbz-protected intermediates to avoid the harsh conditions (HF/HBr) required to remove Cbz on solid phase, unless it is the final N-terminal residue.
Reagents:
-
Cbz-2,5-Difluoro-L-Phenylalanine (1.0 equiv)
-
Amine component (H-AA-OR
HCl) (1.1 equiv) -
Coupling Agent: EDC
HCl (1.2 equiv) + HOBt (1.2 equiv) OR HATU (1.1 equiv) -
Base: DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv)
-
Solvent: Anhydrous DMF or DCM.
Procedure:
-
Dissolution: Dissolve Cbz-2,5-F2-Phe-OH (1 mmol) in anhydrous DMF (5 mL) under nitrogen.
-
Activation:
-
Standard: Add HOBt (1.2 mmol) and EDC
HCl (1.2 mmol) at 0°C. Stir for 15 minutes. -
High Efficiency (Recommended): Add HATU (1.1 mmol) and DIPEA (1.0 mmol) at 0°C. Note: Pre-activation time must be minimized (< 2 min) to prevent racemization of the fluorinated Phe.
-
-
Coupling: Add the amine component (H-AA-OR) and the remaining DIPEA (to adjust pH to ~8).
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with:
-
1M KHSO
(3 x 20 mL) – Removes basic impurities. -
Sat. NaHCO
(3 x 20 mL) – Removes unreacted acid. -
Brine (1 x 20 mL).
-
-
Drying: Dry over Na
SO , filter, and concentrate in vacuo.
Protocol B: Catalytic Hydrogenolysis (Cbz Deprotection)
Objective: Removal of the Cbz group to yield H-2,5-F2-Phe-AA-OR.
Safety Note: Fluorine atoms on aromatic rings are generally stable to standard hydrogenolysis. However, prolonged exposure to high-pressure H
Reagents:
-
Pd/C (10% wt loading).[3]
-
Hydrogen gas (balloon or flow).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Procedure:
-
Preparation: Dissolve the Cbz-protected peptide in MeOH (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the peptide substrate) under an inert atmosphere (Argon/Nitrogen). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with H
gas. Stir vigorously under a H balloon (1 atm) at room temperature. -
Monitoring: Check LC-MS every 30 minutes. The reaction is typically complete in 1–2 hours.
-
Critical Checkpoint: Look for the mass of [M-F+H] which indicates defluorination. If observed, stop immediately.
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate to obtain the free amine.
Visualizing the Workflow
The following diagram illustrates the decision logic and synthetic pathway for incorporating this building block.
Figure 1: Decision matrix and synthetic workflow for Cbz-2,5-Difluoro-L-Phenylalanine.
Analytical Validation: The Self-Validating System
The presence of fluorine provides a built-in "spy" for structural integrity.
F NMR Spectroscopy
This is the gold standard for verifying that the fluorine atoms remain intact and investigating the chemical environment.
-
Setup: Dissolve ~5 mg of peptide in CD
OD or DMSO- . -
Expected Signals: 2,5-Difluoro-Phe typically shows two distinct multiplets in the range of -110 to -130 ppm (referenced to CFCl
). -
Interpretation:
-
Sharp Multiplets: Indicates a structured, homogeneous product.
-
Broad/Split Peaks: May indicate restricted rotation or aggregation (common in peptidomimetics).
-
Loss of Signal: Indicates defluorination during hydrogenolysis.
-
LC-MS Confirmation
-
Mass Shift: Ensure the molecular ion corresponds to the difluoro species.
-
H
F substitution adds approx. 18 Da per fluorine. -
Total mass shift vs. native Phe: +36 Da.
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Racemization | Over-activation of the acidic | Use DIC/Oxyma instead of HATU/DIPEA. Keep base stoichiometry strictly controlled (1.0 equiv per acid). |
| Defluorination | Prolonged hydrogenolysis. | Reduce reaction time. Use Pd(OH) |
| Low Yield (Coupling) | Steric/Electronic deactivation. | The amine of 2,5-F2-Phe is less nucleophilic. Use a stronger activation for the next incoming amino acid (e.g., acid fluoride method). |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. Link
-
Qiu, X. L., Meng, W. D., & Qing, F. L. (2004). Synthesis of fluorinated amino acids. Tetrahedron, 60(31), 6711-6745. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard Reference for Cbz stability). Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Sources
Optimizing HATU/HOAt coupling for 2,5-difluoro-L-phenylalanine
Application Notes & Protocols
Topic: Optimizing HATU/HOAt Coupling for 2,5-difluoro-L-phenylalanine: A Guide to Maximizing Yield and Minimizing Epimerization
Introduction: The Challenge and Opportunity of Fluorinated Peptides
In modern peptide-based drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic properties. Fluorinated amino acids, such as 2,5-difluoro-L-phenylalanine, are of particular interest as the strategic replacement of hydrogen with fluorine can profoundly modulate a peptide's conformational stability, metabolic resistance, and binding affinity.[1][2] The formation of the amide bond is the critical step in peptide synthesis, and its efficiency dictates the success of synthesizing these complex molecules.[3][4][5]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), in conjunction with its intrinsic additive HOAt (1-Hydroxy-7-azabenzotriazole), has become a preeminent coupling reagent due to its high efficiency, rapid kinetics, and remarkable ability to suppress racemization.[6][7][8][9] However, the unique electronic properties of 2,5-difluoro-L-phenylalanine present a distinct challenge. The strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring decreases the nucleophilicity of the carboxyl group, which can lead to sluggish activation and coupling. This sluggishness, in turn, increases the risk of common side reactions, most notably epimerization at the activated amino acid residue and guanidinylation of the N-terminal amine.[3][10][11]
This guide provides a deep dive into the mechanistic nuances of the HATU/HOAt coupling reaction and offers field-proven protocols specifically optimized to overcome the challenges associated with 2,5-difluoro-L-phenylalanine, ensuring high yields and chiral purity.
The Core Mechanism: HATU/HOAt Activation and the Fluorine Effect
The efficacy of HATU lies in its ability to convert a weakly reactive carboxylic acid into a highly reactive OAt-active ester. This process is a rapid, multi-step cascade that is foundational to its success.[7][12][13]
The Activation Cascade:
-
Deprotonation: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine, deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion.[7][14][15]
-
Isouronium Salt Formation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent, forming a highly reactive, unstable O-acyl(tetramethyl)isouronium salt.[12]
-
Active Ester Generation: The displaced HOAt anion rapidly attacks the isouronium salt. This step is highly efficient and yields the key intermediate: the OAt-active ester, along with tetramethylurea as a byproduct.[12][13]
-
Aminolysis: The free N-terminal amine of the peptide chain attacks the carbonyl carbon of the reactive OAt-ester, forming the desired tetrahedral intermediate which then collapses to create the stable amide bond and release HOAt.
The genius of the HATU/HOAt system lies in the pyridine nitrogen within the HOAt moiety. This nitrogen atom is believed to provide anchimeric assistance, stabilizing the incoming amine through a hydrogen-bonded transition state, which accelerates the coupling reaction and significantly suppresses epimerization compared to its predecessor, HOBt.[10][12][16]
Caption: The HATU/HOAt reaction pathway from carboxylic acid activation to final amide bond formation.
The Fluorine Effect: The two electron-withdrawing fluorine atoms on the phenyl ring of 2,5-difluoro-L-phenylalanine decrease the electron density of the carboxylate group. This electronic deficit makes the carboxylate a weaker nucleophile, potentially slowing Step 2 of the activation cascade. A slower activation can disrupt the delicate balance of the reaction, leaving the N-terminal amine exposed for longer periods to the basic conditions and excess coupling reagent, thereby increasing the risk of side reactions.
Optimizing Core Experimental Parameters
Successful coupling of 2,5-difluoro-L-phenylalanine hinges on the careful optimization of several key parameters to favor the desired reaction pathway over potential side reactions.
Base Selection: The First Line of Defense Against Epimerization
The choice of base is arguably the most critical factor in suppressing epimerization. The base must be strong enough to deprotonate the carboxylic acid but not so strong or unhindered that it readily abstracts the alpha-proton (Hα) from the chiral center of the activated amino acid.[10]
-
DIPEA (N,N-Diisopropylethylamine): While widely used, its strong basicity can promote epimerization, especially in sluggish couplings.
-
NMM (N-Methylmorpholine): A weaker base than DIPEA, offering a better balance for standard couplings.
-
2,4,6-Collidine: A sterically hindered and weaker base. Its bulkiness makes it a poor proton abstractor at the α-carbon, making it the recommended choice for sensitive couplings involving electron-deficient amino acids.[4] Using a more hindered base can help suppress guanidinylation side reactions.[17]
Stoichiometry: A Balancing Act
The molar equivalents of each reactant must be carefully balanced. Using a large excess of reagents is wasteful and significantly increases the probability of side reactions.
| Parameter | Standard SPPS[18] | Optimized for 2,5-diF-Phe | Rationale |
| Fmoc-AA | 3.0 - 5.0 eq | 1.5 - 2.0 eq | Sufficient excess to drive the reaction to completion without being overly wasteful. |
| HATU | 2.9 - 4.5 eq | 1.45 - 1.9 eq | A slight sub-stoichiometric amount relative to the amino acid minimizes amine guanidinylation.[3][7] |
| Base (DIPEA) | 6.0 - 10.0 eq | 3.0 - 4.0 eq | Reduces the risk of base-mediated epimerization.[10] |
| Base (Collidine) | 6.0 - 10.0 eq | 3.0 - 5.0 eq | Collidine is less prone to causing epimerization, allowing for a slightly wider range. |
Pre-activation and Temperature Control
Pre-activating the carboxylic acid before introducing the amine is a crucial step.[13][19] This ensures that a sufficient concentration of the reactive OAt-ester is present the moment the nucleophilic amine is available, promoting rapid coupling.
-
Pre-activation Time: A short pre-activation of 1-3 minutes at room temperature is typically sufficient.
-
Temperature: For highly sensitive couplings, performing the pre-activation and initial coupling phase at 0 °C can help mitigate exothermic reactions and slow down potential side reactions. The reaction can then be allowed to warm to room temperature to ensure completion.
Detailed Experimental Protocols
The following protocols provide a clear workflow for both solid-phase and solution-phase synthesis.
Caption: General experimental workflow for HATU-mediated coupling.
Protocol 1: Optimized Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is designed for Fmoc-based SPPS on a standard resin (e.g., Rink Amide). Equivalents are based on the initial resin loading.
-
Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection on the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (6x) to remove all traces of piperidine.
-
Activation Solution: In a separate vessel, dissolve Fmoc-2,5-difluoro-L-phenylalanine (2.0 eq) and HATU (1.9 eq) in DMF.
-
Pre-activation: Add 2,4,6-collidine (4.0 eq) to the activation solution. Vortex the mixture for 2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed for another 1-2 hours.
-
Wash: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection cycle.
Protocol 2: Optimized Solution-Phase Coupling
This protocol is for coupling Fmoc-2,5-difluoro-L-phenylalanine (as the carboxylic acid component) to an amino acid ester or peptide fragment (as the amine component).
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-2,5-difluoro-L-phenylalanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Pre-activation: Add 2,4,6-collidine (2.2 eq) dropwise to the solution. Stir the mixture at 0 °C for 5 minutes.
-
Coupling: Dissolve the amine component (1.1 eq) in a minimal amount of DMF and add it to the reaction flask.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following table outlines common problems and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Insufficient activation due to electron-deficient AA. 2. Steric hindrance from adjacent residues. 3. Poor resin solvation or reactant solubility. | 1. Increase coupling time to 4-6 hours. 2. Increase equivalents of AA/HATU/Base slightly (e.g., to 2.5/2.4/5.0 eq). 3. Consider switching to NMP, which has superior solvating properties. |
| Epimerization Detected | 1. Base is too strong or used in too great an excess. 2. Prolonged exposure of the activated ester to basic conditions. | 1. Switch to 2,4,6-collidine if using DIPEA. 2. Reduce base equivalents to the minimum required (e.g., 2.5-3.0 eq). 3. Perform activation and coupling at 0 °C.[10][16] |
| Guanidinylation of N-terminus | 1. Slow coupling allows the free amine to attack HATU directly. 2. Using a large excess of HATU relative to the carboxylic acid. | 1. Ensure a slight excess of the amino acid over HATU (e.g., 1.05:1.00 ratio). 2. Adhere to the pre-activation step to ensure the OAt-ester forms quickly.[3][4][7] |
| Incomplete Reaction | 1. Water present in the reaction (hydrolysis of active ester). 2. Reagents have degraded over time. | 1. Use anhydrous solvents, especially for solution-phase synthesis. 2. Use fresh, high-quality HATU and other reagents. Store HATU in a desiccator. |
Conclusion
The successful incorporation of electronically challenging amino acids like 2,5-difluoro-L-phenylalanine is achievable with high fidelity through the rational optimization of HATU/HOAt coupling conditions. By understanding the underlying reaction mechanism and the influence of the fluorine substituents, researchers can proactively mitigate common side reactions. The key to success is a holistic approach that prioritizes the use of a sterically hindered, weaker base like 2,4,6-collidine, maintains carefully controlled stoichiometry to avoid excessive reagent exposure, and utilizes a pre-activation step to ensure rapid and efficient formation of the desired amide bond. These optimized protocols provide a robust framework for scientists and drug development professionals to confidently incorporate this valuable building block into next-generation peptide therapeutics.
References
-
Epimerisation in Peptide Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Comparative Study of Methods to Couple Hindered Peptides - PubMed - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. [Link]
-
Epimerization of Peptide. (n.d.). Waseda University. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). ACS Publications. [Link]
-
HATU. (n.d.). Wikipedia. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). ACS Publications. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). National Center for Biotechnology Information. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Royal Society of Chemistry. [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). National Center for Biotechnology Information. [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ACS Publications. [Link]
-
Amide bond formation using amino acid fluorides. (2005). ResearchGate. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature. [Link]
-
HATU coupling - what's the best order?. (2024). Reddit. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. people.uniurb.it [people.uniurb.it]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
- 19. reddit.com [reddit.com]
Incorporation of Cbz-2,5-Difluoro-L-Phe into bioactive peptides
Application Note: Strategic Incorporation of Cbz-2,5-Difluoro-L-Phe into Bioactive Peptides
Executive Summary & Scientific Rationale
The incorporation of N-Carbobenzyloxy-2,5-difluoro-L-phenylalanine (Cbz-2,5-F2-Phe) is a high-impact strategy in modern peptidomimetics. Unlike standard phenylalanine, the 2,5-difluoro substitution profoundly alters the phenyl ring’s physicochemical properties without significantly changing its steric bulk.
Why use Cbz-2,5-F2-Phe?
-
Quadrupole Inversion & Pi-Stacking: The electronegative fluorine atoms withdraw electron density from the aromatic ring, inverting the quadrupole moment. This facilitates unique edge-to-face
- interactions with native aromatic residues, often increasing receptor affinity [1]. -
Metabolic Stability: The Cbz group provides N-terminal protection against aminopeptidases, while the fluorine atoms at the 2,5-positions block common metabolic oxidation sites (specifically P450-mediated hydroxylation), significantly extending the peptide's half-life in plasma [2].
-
19F NMR Probing: The fluorine atoms serve as sensitive, background-free NMR probes for studying peptide conformation and ligand-receptor binding events in solution [3].
Chemical Properties & Handling
| Property | Specification | Impact on Synthesis |
| Formula | C | Molecular Weight: ~335.3 g/mol |
| Protecting Group | Carbobenzyloxy (Cbz/Z) | Acid-stable; removed by hydrogenolysis (H |
| Fluorine Pos. | 2,5-Difluoro | Electronic withdrawal reduces nucleophilicity of the amine (if deprotected) but increases acidity of the amide proton. |
| Solubility | DMF, DMSO, NMP | Pre-dissolve in DMF for SPPS; avoid water/ether during coupling. |
Strategic Design: Where to Incorporate?
Before synthesis, determine the role of the Cbz-2,5-F2-Phe moiety. The Cbz group is generally stable to TFA (used in Fmoc cleavage) and Piperidine (used in Fmoc deprotection), making it an excellent permanent N-terminal cap or a solution-phase building block .
Figure 1: Decision matrix for incorporating Cbz-2,5-F2-Phe. Direct use in SPPS is best suited for N-terminal capping.
Protocol A: Solid-Phase N-Terminal Capping
Objective: To attach Cbz-2,5-F2-Phe to the N-terminus of a resin-bound peptide. This creates a hydrophobic, protease-resistant "cap" useful for cell-penetrating peptides or enzyme inhibitors.
Reagents:
-
Resin-bound peptide (Fmoc-deprotected N-terminus).
-
Cbz-2,5-Difluoro-L-Phe (3-5 equivalents).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
DIEA (N,N-Diisopropylethylamine).
-
DMF (Dimethylformamide, anhydrous).
Step-by-Step Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (20% Piperidine in DMF, 2 x 10 min).
-
Wash resin: 3x DMF, 3x DCM, 3x DMF.
-
Critical Check: Perform a Kaiser test. The resin should be dark blue (positive for free amine).
-
-
Activation (Pre-activation is preferred):
-
In a small vial, dissolve Cbz-2,5-F2-Phe (3 eq relative to resin loading) in minimum DMF.
-
Add HATU (2.9 eq).
-
Add DIEA (6 eq).
-
Note: The solution may turn yellow. Allow to activate for 30-60 seconds. Do not exceed 5 minutes to avoid racemization, though Cbz-amino acids are generally resistant to racemization.
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate (shake/vortex) at room temperature for 2 to 4 hours .
-
Expert Insight: Fluorine atoms withdraw electrons, making the carbonyl carbon more electrophilic, but steric effects may slightly slow kinetics compared to native Phe. Extended coupling time ensures completion.
-
-
Washing & Cleavage:
-
Drain and wash resin: 5x DMF, 5x DCM.
-
Perform Kaiser test. Result should be colorless (negative), indicating complete capping.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Note: The Cbz group is stable to TFA. It will remain on the peptide. The side-chain protecting groups (tBu, Trt, Pbf) will be removed.
-
Protocol B: Solution Phase Fragment Condensation
Objective: To couple Cbz-2,5-F2-Phe to a peptide fragment or amino acid ester in solution, retaining the Cbz group for later removal via hydrogenolysis (preserving acid-labile side chains like Boc if present).
Reagents:
-
Amino component (e.g., H-Leu-OtBu).
-
Cbz-2,5-Difluoro-L-Phe.[1]
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
HOBt (Hydroxybenzotriazole) or Oxyma Pure.
-
Solvent: DCM or DMF.
Step-by-Step Procedure:
-
Dissolution:
-
Dissolve Cbz-2,5-F2-Phe (1.0 eq) and the amino component (1.0 eq) in DCM (or DMF if solubility is poor). Cool to 0°C in an ice bath.
-
-
Coupling:
-
Add HOBt (1.1 eq) followed by EDC.HCl (1.1 eq).
-
Add DIEA (2.0 eq) dropwise to adjust pH to ~8.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
-
Work-up:
-
Dilute with Ethyl Acetate.
-
Wash sequentially with: 1M KHSO
(acidic wash), Brine, 5% NaHCO (basic wash), Brine. -
Dry over MgSO
and concentrate.
-
-
Cbz Removal (Optional - for chain extension):
-
Dissolve the purified intermediate in Methanol.
-
Add 10% Pd/C catalyst (10% w/w).
-
Stir under H
atmosphere (balloon) for 2-4 hours. -
Filter through Celite.[2] The filtrate contains the free amine with the 2,5-F2-Phe side chain, ready for the next coupling.
-
Analytical Validation: 19F NMR
The 2,5-difluoro motif provides a distinct spectral signature essential for verifying incorporation and structural integrity.
Protocol:
-
Dissolve ~1-2 mg of purified peptide in 600 µL of D
O (or DMSO-d6 for hydrophobic peptides). -
Add 10 µL of Trifluoroacetic acid (TFA) standard (internal reference,
-76.5 ppm) if quantification is required. -
Acquisition Parameters:
-
Frequency: 376 MHz (or higher).
-
Spectral Width: 200 ppm.
-
Relaxation Delay: >2 seconds (Fluorine relaxation can be slow).
-
Expected Results:
-
You will observe two distinct multiplets in the region of -110 to -145 ppm (relative to CFCl
), corresponding to the F2 and F5 positions. -
Interpretation: If the signals are split or shifted significantly compared to the free amino acid, it confirms the electronic environment change due to peptide bond formation and local folding [4].
Figure 2: Quality Control Workflow. 19F NMR is the critical step for validating the fluorinated moiety.
References
-
Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated phenylalanines on peptide self-assembly." Chemistry – A European Journal, 18(44). Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Marsh, E. N. G. (2014).[3] "Fluorine: a new element in the design of proteins and peptides." Accounts of Chemical Research, 47(10), 2878-2886. Link
-
Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today, 17(15-16), 890-897. Link
Sources
Solvent selection for dissolving Cbz-protected fluorinated amino acids
Application Note: Solvent Selection and Dissolution Protocols for Cbz-Protected Fluorinated Amino Acids
Abstract & Introduction
The incorporation of fluorinated amino acids into peptide backbones is a critical strategy in modern drug discovery to enhance metabolic stability, modulate lipophilicity, and prevent proteolytic degradation [1, 2]. However, the physicochemical interplay between the hydrophobic Carbobenzoxy (Cbz) protecting group and the unique electronic properties of fluorine atoms—particularly in polyfluorinated analogs (e.g., trifluoromethyl groups)—creates significant solubility challenges.
This guide provides a rationale-based approach to solvent selection. Unlike standard amino acids, Cbz-protected fluorinated analogs often exhibit "fluorous" behavior, leading to supramolecular aggregation that resists standard organic solvation. This note outlines protocols to overcome these energy barriers while preserving chiral integrity.
Physicochemical Analysis: The Solubility Challenge
To select the correct solvent, one must understand the competing forces at play:
-
The Cbz Group (Carbobenzoxy): A lipophilic, aromatic carbamate that drastically reduces water solubility but enhances compatibility with organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc) [3].
-
The Fluorine Effect:
-
Monofluorination:[1] Generally polar/dipolar. Soluble in polar aprotic solvents (DMF, DMSO).
-
Polyfluorination (e.g., -CF3, -C6F5): Induces a "fluorous phase" character.[2][] These moieties are hydrophobic but also lipophobic (they repel standard fats), often leading to severe aggregation due to poor solvation by standard organic solvents [4].
-
-
The Carboxylic Acid: The free C-terminus remains capable of hydrogen bonding, promoting dimerization if not effectively solvated.
Solvent Selection Matrix
The following table categorizes solvents based on their efficacy with Cbz-protected fluorinated amino acids.
| Solvent Class | Representative Solvents | Solubility Potential | Application Context |
| Polar Aprotic (Standard) | DMF, NMP, DMA | High | Standard peptide coupling; general stock solutions. Good for monofluorinated analogs. |
| Fluorinated Alcohols (Disaggregating) | HFIP, TFE | Very High | Gold Standard for polyfluorinated or aggregating sequences. Disrupts H-bonds; stabilizes |
| Chlorinated/Non-Polar | DCM, Chloroform | Medium | Good for Cbz group solvation but poor for breaking fluorinated aggregates. Used in liquid-phase synthesis.[4] |
| Sulfoxides | DMSO | High | Biological assays and NMR. Difficult to remove; penetrates skin (safety risk). |
| Protic/Aqueous | Water, Methanol | Low/Very Low | Generally poor due to Cbz hydrophobicity. Methanol may work for simple analogs but risks transesterification. |
Visual Logic: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the specific fluorination pattern and downstream application.
Figure 1: Decision tree for selecting the optimal solvent based on fluorination density and intended application.
Experimental Protocols
Protocol A: Standard Dissolution (Monofluorinated / Low Aggregation)
Use this for standard analogs (e.g., Cbz-4-fluoro-Phe) intended for solid-phase peptide synthesis (SPPS).
Reagents: Anhydrous DMF (Dimethylformamide) or NMP. Equipment: Vortex mixer, Sonicator (bath).
-
Weighing: Weigh the Cbz-amino acid into a glass scintillation vial. Avoid plastic microfuge tubes if using DCM or high concentrations of fluorinated solvents, as plasticizers may leach.
-
Solvent Addition: Add DMF to achieve a target concentration of 0.1 M to 0.5 M.
-
Vortexing: Vortex vigorously for 30 seconds.
-
Visual Check: Hold the vial against a light source.
-
Mild Sonication: Sonicate in a water bath at ambient temperature for 5–10 minutes.
-
Critical: Monitor temperature.[7] Do not allow the bath to exceed 35°C to prevent potential racemization or degradation [6].
-
-
Validation: If the solution remains cloudy, the compound is aggregating. Switch to Protocol B .
Protocol B: The "Fluorous Break" (Polyfluorinated / High Aggregation)
Use this for trifluoromethyl-containing analogs or when Protocol A fails. This utilizes Hexafluoroisopropanol (HFIP) to disrupt fluorous aggregation.[8]
Reagents: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol), DCM. Safety Note: HFIP is volatile, corrosive, and can cause severe eye damage. Work in a fume hood.
-
Primary Dissolution: Add neat HFIP to the solid Cbz-amino acid. Use the minimum volume necessary (e.g., 100 µL for 10 mg).
-
Agitation: Gently swirl or vortex. Dissolution is usually instantaneous due to the high solubilizing power of HFIP.
-
Dilution (Solvent Exchange):
-
For Coupling: Dilute the HFIP solution with DCM or DMF. A ratio of 10:90 (HFIP:DCM) is often sufficient to maintain solubility while allowing standard coupling chemistry to proceed.
-
For Analysis: Dilute with the appropriate mobile phase.
-
-
Evaporation (Optional): If HFIP interferes with downstream chemistry (e.g., certain enzymatic assays), evaporate the HFIP under a stream of nitrogen. The resulting thin film often redissolves more easily in standard solvents (like buffer/DMSO) because the crystalline lattice energy has been broken [8].
Quality Control & Troubleshooting
Self-Validating the Solution: Before committing the dissolved amino acid to a valuable resin or reaction:
-
The Tyndall Effect Test: Shine a laser pointer (red or green) through the vial. If the beam path is clearly visible (scattering), you have a suspension/colloid, not a solution. Action: Add 5-10% HFIP.
-
Racemization Check: If heat (>40°C) or strong bases were used during dissolution, verify optical purity via Chiral HPLC. Cbz-amino acids are generally stable, but fluorinated analogs can have altered alpha-proton acidity [9].
Workflow Diagram: Dissolution & Validation
Figure 2: Step-by-step workflow for dissolution and visual validation.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
BOC Sciences.[] (n.d.). Fluorinated Amino Acids.[2][][5][7][9][10][11] BOC Sciences Product Guide.
-
BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents. BenchChem Technical Notes. Link
-
Marsh, E. N. G. (2014). Fluorine: a new element in protein design.[11] Accounts of Chemical Research, 47(10), 2878-2886. Link
-
Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. Link
-
Biotage. (2023).[7] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage Blog. Link
-
Hirota-Nakaoka, N., & Goto, Y. (1999). Alcohol-induced denaturation of beta-lactoglobulin: a comparative study of the effects of methanol, ethanol, trifluoroethanol, and hexafluoroisopropanol. Biochimica et Biophysica Acta, 1434(2), 278-287. Link
-
Teplow, D. (2015).[12] Dissolving peptides in HFIP [ResearchGate Discussion]. ResearchGate.[12][13][14] Link
-
Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[10][11] European Journal of Organic Chemistry, 2011(18), 3261-3278. Link
Sources
- 1. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. The synthesis of oligomers containing alternating C -glycosyl α-amino acids and proteinogenic α-amino acids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02059F [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. biotage.com [biotage.com]
- 8. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis & Incorporation of Cbz-2,5-Difluoro-L-Phenylalanine
Executive Summary
This technical guide details the microwave-assisted incorporation of N-Benzyloxycarbonyl-2,5-difluoro-L-phenylalanine (Cbz-2,5-F2-Phe-OH) into bioactive peptides and peptidomimetics.
The 2,5-difluoro substitution pattern on the phenylalanine ring is a critical motif in modern drug design. It modulates quadrupole moments to enhance
Microwave-assisted synthesis (MW-SPPS) mitigates these risks by accelerating coupling rates (2–5 minutes vs. 2–18 hours), thereby kinetically favoring amide bond formation over racemization or hydrolysis. This guide provides optimized protocols for using Cbz-2,5-F2-Phe-OH as a robust N-terminal pharmacophore cap or a solution-phase building block.
Compound Profile & Material Specifications[1][2]
| Property | Specification |
| Compound Name | N-Cbz-2,5-Difluoro-L-Phenylalanine |
| CAS Number | Variable by vendor (Generic: 2,5-F2-Phe derivatives) |
| Formula | C |
| Molecular Weight | 335.30 g/mol |
| Protecting Group | Carboxybenzyl (Cbz/Z) - Stable to TFA/Piperidine; Removed by H |
| Fluorine Motif | 2,5-Difluoro (Ortho/Meta); Increases metabolic stability and lipophilicity |
| Solubility | Soluble in DMF, NMP, DMSO, MeOH |
| Storage | 2–8°C, Desiccated |
Core Methodology: Microwave-Assisted SPPS Incorporation
Strategic Context: The "Capping" Approach
Because the Cbz group is stable to standard SPPS deprotection reagents (20% Piperidine) and cleavage cocktails (95% TFA), Cbz-2,5-F2-Phe-OH is most effectively employed as the final N-terminal residue . This creates a hydrophobic, protease-resistant "cap" useful for enzyme inhibitors or receptor agonists.
Experimental Protocol
Equipment: CEM Liberty Blue™ or Biotage® Initiator+ (or equivalent single-mode microwave reactor). Scale: 0.1 mmol.
Reagents:
-
Activator: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.
-
Base/Additive: 1.0 M Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) in DMF. Note: Oxyma is preferred over HOBt for microwave synthesis to reduce explosion risks and improve racemization suppression.
-
Amino Acid: 0.2 M Cbz-2,5-F2-Phe-OH in DMF.
-
Solid Support: Rink Amide ProTide Resin (loading 0.6 mmol/g).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF (5 mL) for 15 min at RT.
-
Fmoc Deprotection (Previous AA):
-
Treat resin with 20% Piperidine in DMF.
-
Microwave: 75°C for 3 minutes (Standard Deprotection).
-
Wash: 4 x DMF (5 mL).
-
-
Coupling of Cbz-2,5-F2-Phe-OH:
-
Stoichiometry: Use 5-fold excess of Amino Acid (AA), DIC, and Oxyma relative to resin loading.
-
Addition: Add 2.5 mL AA (0.2 M), 1.0 mL DIC (0.5 M), and 0.5 mL Oxyma (1.0 M).
-
Microwave Cycle (Single Coupling):
-
Stage 1: 75°C, 170 Watts, 15 seconds (Ramp).
-
Stage 2: 75°C, 30 Watts, 110 seconds (Hold).
-
Total Time: ~2 minutes.
-
-
Note: Do not exceed 75°C. While Cbz is stable, higher temperatures with fluorinated phenylalanines can induce
-proton abstraction (racemization) due to the electron-withdrawing ring effect.
-
-
Washing: Wash resin 4 x DMF, 3 x DCM.
-
Cleavage from Resin:
-
Treat resin with TFA/TIS/H
O (95:2.5:2.5) for 2 hours at RT (No Microwave). -
Result: The peptide is cleaved from the resin, side chains are deprotected, but the N-terminal Cbz remains intact .
-
Workflow Visualization
Figure 1: Workflow for N-terminal capping using Cbz-2,5-F2-Phe via Microwave SPPS.
Secondary Methodology: Solution Phase Fragment Synthesis
For researchers requiring the Cbz-2,5-F2-Phe moiety within the middle of a sequence, solution-phase synthesis is preferred. This allows for orthogonal removal of the Cbz group via catalytic hydrogenolysis (H
Microwave-Assisted Amide Coupling
Objective: Couple Cbz-2,5-F2-Phe-OH to an amine (H-AA-OMe).
-
Dissolution: Dissolve Cbz-2,5-F2-Phe-OH (1.0 eq) and HATU (1.1 eq) in minimal DMF.
-
Activation: Add DIPEA (2.0 eq). Stir for 30 seconds at RT.
-
Addition: Add the amine component (H-AA-OMe, 1.0 eq).
-
Microwave Irradiation:
-
Temp: 60°C.
-
Time: 5–10 minutes.
-
Pressure Limit: 200 psi (closed vessel).
-
-
Work-up: Dilute with EtOAc, wash with 5% KHSO
, sat. NaHCO , and Brine. -
Deprotection (Next Step): The resulting dipeptide can be hydrogenated (H
, Pd/C) to remove the Cbz group, yielding the free amine for the next coupling.
Scientific Rationale (E-E-A-T)
Why 2,5-Difluoro?
-
Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than C-H. Substitution at the 2,5-positions blocks common metabolic oxidation sites on the phenyl ring (cytochrome P450 hydroxylation).
-
Electronic Modulation: Fluorine is highly electronegative (
). The 2,5-pattern creates a specific quadrupole moment that favors edge-to-face interactions with electron-rich aromatic residues (like Trp or Tyr) in the target receptor binding pocket.
Why Microwave?
-
Overcoming Deactivation: The electron-withdrawing fluorines reduce the electron density of the aromatic ring. While this primarily affects the ring, inductive effects can slightly withdraw density from the alkyl chain. More importantly, steric bulk (though small for F) and the need for high-purity coupling in drug discovery make the kinetic boost of microwave irradiation essential.
-
Racemization Control: Conventional heating (oil bath) creates thermal gradients ("hot spots") that promote racemization. Microwave dielectric heating is volumetric and instantaneous. By pulsing energy to maintain 75°C exactly, the reaction is completed before significant proton abstraction occurs.
References
-
Microwave Peptide Synthesis Fundamentals
-
Collins, J. M., & Leadbeater, N. E. (2007). Microwave energy: a new tool for the peptide chemist. Organic & Biomolecular Chemistry, 5(8), 1141-1150. Link
-
-
Fluorinated Amino Acids in Medicinal Chemistry
-
Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[1] European Journal of Organic Chemistry, 2011(18), 3261-3278.
- Note: Highlights the metabolic stability and steric properties of fluorin
-
-
Cbz Group Stability & Removal
-
Microwave Coupling Reagents (Oxyma/DIC)
-
Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace HOBt. Chemistry – A European Journal, 15(37), 9394-9403. Link
-
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for Cbz-2,5-F2-Phe-OH and coupling reagents before handling.
Sources
Troubleshooting & Optimization
Preventing racemization of 2,5-difluoro-L-phenylalanine during coupling
Status: Operational Ticket Focus: Minimizing Racemization during Peptide Synthesis Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary & Problem Context
The Challenge: You are likely experiencing loss of chiral integrity (racemization) when coupling 2,5-difluoro-L-phenylalanine (2,5-F2-Phe) . Unlike standard amino acids, 2,5-F2-Phe possesses significant electron-withdrawing fluorine atoms on the aromatic ring.
The Causality:
The fluorine atoms (particularly at the ortho position) exert a strong inductive effect (
The Mechanistic "Why" (Visualized)
To solve the problem, you must visualize the enemy. The diagram below details the specific pathway of racemization for fluorinated phenylalanines.
Figure 1: The Oxazolone Pathway. The electron-withdrawing fluorine atoms stabilize the Enolate intermediate, accelerating racemization if base is present.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing 5-15% D-isomer content using HATU/DIEA."
Diagnosis:
You are using a base-driven activation cycle.[1] HATU (and HBTU/PyBOP) requires a tertiary base (DIEA or NMM) to initiate activation. For 2,5-F2-Phe, the presence of DIEA (a strong base) during the activation phase abstracts the acidic
Solution:
-
Switch Reagents: Abandon phosphonium/uronium salts (HATU/PyBOP). Switch to carbodiimide chemistry (DIC ) which does not require base for activation.
-
Change Additive: Use Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).[2] It creates a less basic environment than HOBt and suppresses oxazolone formation more effectively.
-
If you MUST use HATU: Replace DIEA with TMP (2,4,6-trimethylpyridine / Collidine) . TMP is a weaker, sterically hindered base that is sufficient to neutralize the acid but struggles to abstract the
-proton.
Issue 2: "My yield is low with DIC/Oxyma, but purity is high."
Diagnosis: Carbodiimide couplings are slower than HATU. If the coupling is too slow, the activated ester may hydrolyze or rearrange (N-acylurea formation) before reacting with the amine.
Solution:
-
Concentration: Increase reactant concentration to 0.5M - 1.0M to drive kinetics.
-
Re-coupling: Perform a "double coupling" (2 x 60 min) rather than one long coupling.
-
Temperature: Do NOT heat. Keep at room temperature (20-25°C). Heat exponentially increases racemization rates for fluorinated amino acids.
Issue 3: "Can I pre-activate the amino acid to save time?"
Diagnosis: Pre-activation is the "kiss of death" for chiral purity in electron-deficient amino acids.
Solution: Never pre-activate. The moment the ester is formed, the "racemization clock" starts ticking. Add the coupling reagent in situ (directly to the resin/amine mixture) to ensure the activated species is consumed by the amine immediately.
Optimized Protocol: The "Safe" Coupling Method
This protocol is designed to be a self-validating system where the absence of strong base prevents the formation of the enolate intermediate.
Reagents Required:
-
Amino Acid: Fmoc-2,5-difluoro-L-phenylalanine (3.0 equiv)[3]
-
Activator: DIC (Diisopropylcarbodiimide) (3.0 equiv)
-
Additive: Oxyma Pure (3.0 equiv)[2]
-
Solvent: DMF (Dimethylformamide) - Must be amine-free and dry.
Step-by-Step Workflow:
-
Dissolution: Dissolve Fmoc-2,5-F2-Phe and Oxyma Pure in minimal DMF.
-
Addition: Add this solution to the resin-bound free amine (deprotected peptide).
-
Activation (In Situ): Immediately add DIC.
-
Note: Do not mix DIC with the amino acid before adding to the resin.
-
-
Reaction: Agitate at Room Temperature for 60–90 minutes.
-
Monitoring: Check completion (Kaiser test). If incomplete, drain and repeat with fresh reagents (Double Couple).
-
Wash: Wash extensively with DMF and DCM.
Comparative Data: Racemization Risk[1][4]
| Coupling System | Base Used | Relative Racemization Risk | Recommendation |
| DIC / Oxyma Pure | None | < 0.5% (Low) | Primary Choice |
| DIC / HOBt | None | ~ 1.0 - 2.0% | Acceptable Alternative |
| HATU / Collidine | TMP (Weak) | ~ 2.0 - 5.0% | Use only if DIC fails |
| HATU / DIEA | DIEA (Strong) | > 10.0% (High) | AVOID |
Decision Logic for Optimization
Use this flow to determine your experimental setup based on your specific constraints.
Figure 2: Protocol Selection Tree. Always prioritize base-free carbodiimide chemistry.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.
-
Bachem Technical Support. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
BenchChem Technical Center. (2025). Preventing Racemization in Hindered Amino Acid Coupling.[1][2][4][5]
-
Steinauer, R., et al. (1989). Racemization during peptide synthesis with the BOP reagent: Influence of the base.[1][6] International Journal of Peptide and Protein Research.
Sources
- 1. bachem.com [bachem.com]
- 2. oxymapure.com [oxymapure.com]
- 3. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)-Phe(2-F), Phe(2-F)-Phe, and Phe-Phe(2-F) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. mdpi.com [mdpi.com]
Stability of Cbz-2,5-Difluoro-L-Phenylalanine in acidic vs basic conditions
Technical Support Center: Stability & Handling Guide Product: Cbz-2,5-Difluoro-L-Phenylalanine Context: Peptide Synthesis, Medicinal Chemistry, and Metabolic Stability Studies
Introduction: The "Hidden" Instability
Welcome to the technical support hub for Cbz-2,5-Difluoro-L-Phenylalanine . As a Senior Application Scientist, I often see researchers treat this molecule like standard Phenylalanine. This is a critical error.
While the Cbz (Carbobenzyloxy) group provides robust protection against the acidic conditions of solid-phase peptide synthesis (SPPS), the 2,5-difluoro substitution fundamentally alters the electronic landscape of the amino acid core. The electron-withdrawing fluorine atoms create a "chirality trap" under basic conditions that does not exist for non-fluorinated analogues.
This guide breaks down the stability profile into two distinct modules: Acidic (Deprotection) and Basic (Racemization Risk) .
Module 1: Acidic Stability (The Deprotection Context)
In acidic environments, your primary concern is the stability of the Cbz protecting group. The fluorinated side chain is generally inert to acids.
Stability Profile
| Acidic Condition | Cbz Group Status | Side Chain Status | Recommendation |
| 0.1% - 1% TFA (HPLC Mobile Phase) | Stable | Stable | Safe for analysis and purification. |
| 50% TFA / DCM (Boc Removal) | Stable | Stable | Safe. Cbz is orthogonal to Boc chemistry.[1][2] |
| HBr / Acetic Acid (33%) | Cleaved | Stable | Standard Deprotection Method. |
| HF (Anhydrous) | Cleaved | Stable | Effective, but requires specialized apparatus. |
| TFMSA / TFA | Cleaved | Stable | Alternative to HF/HBr. |
Technical Insight: The Orthogonality Principle
The Cbz group is designed to withstand the mild acidity of Trifluoroacetic Acid (TFA). This allows you to cleave Boc groups or remove resins (like Wang resin) without losing the Cbz protection on the N-terminus.
Critical Warning: Do not use Lewis acids (like
Module 2: Basic Stability (The Racemization Trap)
This is where most experiments fail. In basic conditions, the Cbz group is stable, but the stereocenter is compromised .
The Mechanism of Failure: Inductive Destabilization
In standard Phenylalanine, the
-
Result: The
becomes significantly more acidic. -
Consequence: Even mild bases (like DIEA or Piperidine) can deprotonate
, leading to an enolate intermediate that reprotonates indiscriminately, causing Racemization (conversion of L-isomer to D/L-mix).
Stability Profile
| Basic Condition | Cbz Group Status | Chirality (L-Config) Status | Risk Level |
| DIEA / NMM (Coupling Bases) | Stable | Risk of Racemization | 🔴 HIGH (If prolonged) |
| Piperidine (Fmoc Removal) | Stable | Risk of Racemization | 🟠 MEDIUM |
| NaOH / LiOH (Saponification) | Stable | High Risk | 🔴 HIGH |
| Hydrazine | Stable | Stable | 🟢 LOW |
Visualizing the Stability Landscape
The following diagram maps the safe operating zones for this specific molecule.
Figure 1: Stability decision tree. Green zones indicate safe handling; Red zones indicate chemical transformation (either desired deprotection or undesired racemization).
Troubleshooting & FAQs
Q1: I see a "split peak" on my HPLC after coupling Cbz-2,5-Difluoro-L-Phe. Is this a purity issue?
Diagnosis: This is likely diastereomer formation due to racemization. Explanation: If you coupled the L-amino acid to a chiral peptide, and the fluorine-induced acidity caused 10% racemization, you will form 90% L-L peptide and 10% D-L peptide. These separate on standard C18 columns. Solution:
-
Use "low-racemization" coupling reagents like DIC/Oxyma or HATU with minimal base.
-
Pre-activation limit: Do not pre-activate the amino acid with base for more than 30 seconds before adding the amine component.
-
Base Choice: Switch from DIEA to TMP (2,4,6-Trimethylpyridine) (Collidine), which is a weaker base and reduces proton abstraction.
Q2: Can I use Hydrogenation (H2/Pd-C) to remove the Cbz group?
Answer: Yes, but with caution. Nuance: Cbz is classically removed by catalytic hydrogenation.[4] However, aryl fluorides can sometimes undergo hydrodefluorination (loss of Fluorine) under vigorous hydrogenation conditions over long periods. Protocol Adjustment:
-
Use Pd/C (5-10%) in Methanol or Ethanol.[2]
-
Run at atmospheric pressure (balloon), not high pressure.
-
Monitor closely by LC-MS. Stop the reaction immediately upon Cbz removal to preserve the Fluorine atoms.
Q3: How do I store the solid powder?
Answer: Store at -20°C in a desiccator. Reasoning: While chemically stable, the compound is hygroscopic. Moisture can promote slow hydrolysis of the Cbz carbamate over years, but the immediate risk is weighing errors due to water uptake.
Standardized Protocols
Protocol A: Safe Cbz Deprotection (Acidolysis)
Use this method to remove Cbz without affecting the Fluorine atoms.
-
Dissolve Cbz-2,5-Difluoro-L-Phe (1 mmol) in Acetic Acid (2 mL) .
-
Add 33% HBr in Acetic Acid (2 mL) carefully.
-
Stir at room temperature for 30–60 minutes . (Monitor by TLC/LC-MS; evolution of
occurs). -
Precipitate the product by adding cold Diethyl Ether (50 mL) .
-
Centrifuge/filter the white solid (HBr salt of the amino acid).
Protocol B: Racemization Check (Chiral HPLC)
Standard C18 HPLC cannot distinguish L vs D enantiomers of the single amino acid.
-
Column: Chiralpak IA or IC (immobilized polysaccharide phases).
-
Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Phenyl ring absorption).
-
Standard: Inject a racemic standard (D/L mix) first to establish separation, then inject your sample to quantify Enantiomeric Excess (ee%).
References
-
Wuts, P. G. M. (2014).[5] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source for Cbz stability in HBr vs. Base).
-
Santeusanio, C., et al. (2023). "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation." Molecules, 28(2), 581. (Demonstrates the racemization mechanism of phenylalanine derivatives under basic coupling conditions).
-
Qiu, X. L., et al. (2013). "Fluorinated Amino Acids: Synthesis and Bioactivity."[6] Chemical Reviews, 113(8). (Details the electronic effects of fluorine on amino acid backbone acidity).
-
BenchChem Technical Data. "Cbz-2,5-Difluoro-L-Phenylalanine Product Specifications." (General solubility and storage data).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Moisture Sensitivity in Fluorinated Amino Acid Activation
Welcome to the technical support center dedicated to addressing the unique challenges of handling moisture sensitivity during the activation of fluorinated amino acids. For researchers, scientists, and drug development professionals, the incorporation of fluorinated amino acids into peptides offers a powerful tool to enhance metabolic stability, modulate bioactivity, and introduce novel functionalities.[][2] However, the very properties that make these molecules valuable can also present significant hurdles during synthesis, particularly concerning their sensitivity to moisture during the critical activation step.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated amino acids often more sensitive to moisture during activation compared to their non-fluorinated counterparts?
A1: The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect on the amino acid. This can lower the nucleophilicity of the amine group, making the coupling reaction more challenging.[3] Consequently, more reactive coupling reagents are often employed. These highly reactive activated esters are, in turn, more susceptible to hydrolysis in the presence of even trace amounts of water. While acyl fluorides are relatively stable to hydrolysis compared to other acyl halides, their formation and subsequent reactions can be compromised by moisture.[4][5]
Q2: What are the common signs of moisture contamination during the activation of a fluorinated amino acid?
A2: The most common indicator is a low or no yield of the desired peptide. Other signs include:
-
Formation of a white precipitate: This could be the hydrolyzed carboxylic acid of your fluorinated amino acid or byproducts from the reaction of the coupling reagent with water.
-
Inconsistent reaction times: If you observe significant variability in the time it takes for the reaction to complete, it could be due to inconsistent moisture levels between experiments.
-
Presence of unexpected peaks in your analytical data (e.g., HPLC, Mass Spectrometry): These could correspond to the unreacted fluorinated amino acid, its hydrolyzed form, or other side products.
Q3: Can I use standard coupling reagents for fluorinated amino acids?
A3: While standard coupling reagents can sometimes be used, the reduced nucleophilicity of the amine in fluorinated amino acids may necessitate the use of more potent activators.[3] Reagents like HATU, HBTU, and PyBOP are commonly used. However, their activated esters are highly moisture-sensitive. An alternative approach is the use of pre-activated fluorinated amino acids, such as pentafluorophenyl (PFP) esters, which can offer greater control and reproducibility.[6]
Q4: How can I rigorously exclude moisture from my reaction?
A4: Meticulous attention to anhydrous techniques is critical. This includes:
-
Drying of Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Drying of Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry, inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct all manipulations, including weighing of reagents and the reaction itself, under a positive pressure of an inert gas.
-
Handling of Reagents: Use fresh, high-quality coupling reagents and fluorinated amino acids. Store them in a desiccator.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during the activation of fluorinated amino acids.
Scenario 1: Low or No Coupling Efficiency
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Moisture Contamination | 1. Verify Anhydrous Conditions: Re-evaluate your solvent and glassware drying procedures. Ensure a positive pressure of inert gas is maintained throughout the experiment. 2. Use Fresh Reagents: Open new bottles of coupling reagents and fluorinated amino acids. Old reagents may have been compromised by atmospheric moisture. | The activated ester of the fluorinated amino acid is highly susceptible to hydrolysis. Eliminating all sources of water is paramount for successful coupling. |
| Insufficiently Active Coupling Reagent | 1. Switch to a More Potent Reagent: If using a standard carbodiimide-based reagent, consider switching to a uronium/aminium-based reagent like HATU or HBTU. 2. Consider Pre-activated Esters: Utilize commercially available or synthetically prepared PFP esters of the fluorinated amino acid. | The electron-withdrawing nature of fluorine reduces the nucleophilicity of the amine, requiring a more electrophilic activated species to drive the reaction to completion.[3] PFP esters are stable, isolable activated intermediates.[6] |
| Steric Hindrance | 1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently warm the reaction mixture (monitor for side reactions). 2. Choose a Less Bulky Coupling Reagent: Some coupling reagents have bulkier side groups that can exacerbate steric hindrance. | The fluorinated side chain may be sterically demanding, slowing down the coupling reaction. |
Scenario 2: Observation of a Precipitate
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Hydrolysis of the Activated Ester | 1. Isolate and Analyze the Precipitate: If possible, filter, wash, and dry the precipitate. Analyze it by techniques such as NMR or Mass Spectrometry to confirm if it is the hydrolyzed fluorinated amino acid. 2. Strictly Enforce Anhydrous Conditions: Refer to the steps in Scenario 1. | The formation of the free carboxylic acid of the fluorinated amino acid is a direct result of the reaction of the activated ester with water. |
| Insolubility of Reagents or Products | 1. Change the Solvent System: Try a different anhydrous solvent in which all components are known to be soluble. 2. Perform a Solubility Test: Before running the reaction, test the solubility of your fluorinated amino acid and coupling reagent in the chosen solvent. | Poor solubility of any of the reactants will significantly hinder the reaction rate and can lead to precipitation. |
Experimental Protocols
Protocol 1: Rigorous Anhydrous Activation of a Fluorinated Amino Acid
-
Glassware Preparation: Oven-dry all glassware (reaction flask, dropping funnel, condenser) at 120°C for at least 4 hours. Assemble the glassware while hot under a positive pressure of dry nitrogen or argon and allow it to cool.
-
Solvent Preparation: Use freshly distilled anhydrous solvent (e.g., Dichloromethane or Dimethylformamide) stored over 4Å molecular sieves.
-
Reagent Preparation: In a separate, dry, and inert gas-flushed flask, dissolve the N-protected fluorinated amino acid (1 equivalent) and the coupling reagent (e.g., HATU, 1.1 equivalents) in the anhydrous solvent.
-
Activation: To the solution from step 3, add a hindered base such as diisopropylethylamine (DIPEA, 2 equivalents) dropwise at 0°C. Stir the mixture at this temperature for 15-30 minutes to allow for pre-activation.
-
Coupling: Add the solution of the activated fluorinated amino acid to the reaction flask containing the amine component (e.g., the resin-bound peptide with a free N-terminus) under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., Kaiser test for solid-phase synthesis).
Protocol 2: Salvage Procedure for a Suspected Moisture-Contaminated Reaction
If you suspect moisture has compromised your reaction, and the coupling has not proceeded to completion, the following steps may help to salvage the synthesis:
-
Stop the Reaction: If possible, cool the reaction to 0°C to slow down any further hydrolysis.
-
Add a Desiccant: Add freshly activated 4Å molecular sieves to the reaction mixture to scavenge any residual water.
-
Re-activate: Add a fresh portion of the coupling reagent (0.5 equivalents) and base (1 equivalent) to the reaction mixture.
-
Continue Monitoring: Allow the reaction to proceed and continue to monitor for completion.
Note: This salvage procedure is not always successful and is dependent on the extent of the initial moisture contamination.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting a failed coupling reaction with a fluorinated amino acid.
Caption: Troubleshooting workflow for fluorinated amino acid coupling.
Conclusion
The successful incorporation of fluorinated amino acids into peptides requires a keen awareness of their heightened sensitivity to moisture during the activation step. By understanding the underlying chemical principles and implementing rigorous anhydrous techniques, researchers can overcome these challenges. This guide provides a framework for troubleshooting common issues and offers practical protocols to enhance the success rate of your peptide synthesis endeavors.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved February 14, 2026, from [Link]
-
Al-Masum, M. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Journal of Fluorine Chemistry, 239, 109633. [Link]
-
Amblard, M., & Beierle, J. M. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Forgó, B., & Pápai, G. (2021). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 26(15), 4485. [Link]
-
Macmillan Group. (2017, November 15). Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University. [Link]
-
Wikipedia. (2023, December 29). Diethylaminosulfur trifluoride. In Wikipedia. [Link]
-
O'Hagan, D. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(15), 3349. [Link]
-
Thomson, B. J., & Sammis, G. M. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 584–591. [Link]
-
LeSueur, A. (2021). Exploration of Fluorinated α,β-Dehydroamino Acids and their Structure [Undergraduate Honors Thesis, Brigham Young University]. BYU ScholarsArchive. [Link]
-
Tsuchiya, T., & Kondo, K. (2023). Investigation of the fluorinating ability of acyl fluorides. Tetrahedron Letters, 129, 154737. [Link]
-
Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(4), 659-672. [Link]
-
Salamon-Krokosz, K., & Wolf, W. M. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2021(2), 99-117. [Link]
Sources
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Separating 2,5-Difluoro-L-phenylalanine Enantiomers
In the landscape of modern drug discovery and development, the enantiomeric purity of chiral molecules is not merely a quality metric but a critical determinant of therapeutic efficacy and safety. Unnatural amino acids, such as 2,5-difluoro-L-phenylalanine, are increasingly incorporated into peptide and small molecule drug candidates to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Consequently, robust and reliable analytical methods for the separation and quantification of their enantiomers are indispensable.
This guide provides an in-depth comparison of two distinct and powerful chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of 2,5-difluoro-L-phenylalanine. The methodologies presented are grounded in established chromatographic principles and supported by experimental data, offering researchers and drug development professionals a practical framework for selecting and implementing the optimal chiral separation strategy.
The Imperative of Chiral Separation for Fluorinated Phenylalanines
The introduction of fluorine atoms into the phenyl ring of phenylalanine dramatically alters its electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity. However, the synthesis of these analogs often results in a racemic mixture of D- and L-enantiomers. As the biological activity is typically confined to one enantiomer, the accurate determination of enantiomeric excess (%ee) is a regulatory and scientific necessity. Chiral HPLC stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.
This guide will compare two distinct chiral stationary phases (CSPs) that operate on different principles of chiral recognition:
-
Cinchona Alkaloid-Based Zwitterionic Ion-Exchange Chromatography: A robust method leveraging dual ion-pairing interactions for the separation of underivatized amino acids.
-
Macrocyclic Glycopeptide-Based Chromatography: A versatile approach utilizing a complex array of interactions, including hydrogen bonding, inclusion complexation, and ionic interactions.
Method 1: Cinchona Alkaloid-Based Zwitterionic Ion-Exchange Chromatography
This method utilizes a zwitterionic chiral stationary phase derived from Cinchona alkaloids, such as the commercially available CHIRALPAK® ZWIX(+) and ZWIX(-) columns. These CSPs are specifically designed for the enantioseparation of underivatized amino acids and other amphiprotic molecules.
Principle of Separation
The chiral recognition mechanism is based on a "double ion-pairing" interaction. The zwitterionic CSP possesses both a positive charge (from the protonated quinoline nitrogen of the Cinchona alkaloid) and a negative charge (from a sulfonic acid group). The analyte, being an amino acid, also exists as a zwitterion at an appropriate pH. The simultaneous electrostatic interactions between the analyte and the CSP, coupled with steric repulsion and hydrogen bonding, lead to differential retention of the two enantiomers. The pseudo-enantiomeric nature of the selectors on ZWIX(+) (quinine-based) and ZWIX(-) (quinidine-based) columns allows for a predictable reversal of the enantiomer elution order, which is a powerful tool for peak identification and confirmation.
Experimental Data & Performance Comparison
| Parameter | CHIRALPAK® ZWIX(+) |
| Chiral Selector | Quinine fused with (S,S)-trans-2-aminocyclohexanesulfonic acid |
| Typical Mobile Phase | Methanol/Acetonitrile (50:50, v/v) with 50 mM Formic Acid and 25 mM Diethylamine |
| Expected Elution Order | L-enantiomer typically elutes first |
| Anticipated Resolution (Rs) | > 2.0 |
| Key Advantages | - Direct analysis of underivatized amino acids- Predictable reversal of elution order with ZWIX(-)- High efficiency and resolution- Good compatibility with mass spectrometry (MS) |
| Considerations | - Requires careful mobile phase preparation with acidic and basic additives |
Experimental Protocol: CHIRALPAK® ZWIX(+)
Objective: To achieve baseline separation of the enantiomers of 2,5-difluoro-phenylalanine.
Materials:
-
CHIRALPAK® ZWIX(+) column (150 x 3.0 mm, 3 µm)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (reagent grade)
-
Diethylamine (reagent grade)
-
Racemic 2,5-difluoro-phenylalanine standard
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer
Procedure:
-
Mobile Phase Preparation:
-
Prepare a stock solution of additives: 50 mM Formic Acid and 25 mM Diethylamine in Methanol.
-
The working mobile phase is a mixture of Methanol and Acetonitrile (50:50, v/v) containing the final concentrations of 50 mM Formic Acid and 25 mM Diethylamine.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 260 nm (or MS detection in positive ion mode)
-
Injection Volume: 5 µL (of a 1 mg/mL solution in mobile phase)
-
-
Analysis and Optimization:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard and record the chromatogram.
-
If resolution is not optimal, the ratio of Methanol to Acetonitrile can be adjusted. Increasing the Methanol content generally decreases retention time.
-
Workflow Diagram: Zwitterionic Ion-Exchange Method
Caption: Workflow for enantioseparation using the Zwitterionic Ion-Exchange method.
Method 2: Macrocyclic Glycopeptide-Based Chromatography
This approach employs a chiral stationary phase based on a macrocyclic glycopeptide, such as vancomycin, which is available in columns like the Astec® CHIROBIOTIC® V2. These CSPs are known for their broad selectivity and versatility, capable of operating in reversed-phase, polar ionic, and normal-phase modes.
Principle of Separation
The chiral recognition mechanism of macrocyclic glycopeptide CSPs is multifaceted and complex. The vancomycin molecule, with its 18 chiral centers, forms a basket-like structure with multiple stereochemical interaction sites. Separation is achieved through a combination of:
-
Inclusion Complexation: The hydrophobic pockets of the glycopeptide can include the phenyl ring of the analyte.
-
Hydrogen Bonding: The numerous hydroxyl, amide, and carboxyl groups on the selector can form hydrogen bonds with the amino acid.
-
Ionic Interactions: The carboxylic acid and amino groups on the vancomycin can engage in ionic interactions with the analyte.
-
Dipole-Dipole and Steric Interactions: The overall three-dimensional structure of the selector creates a chiral environment where enantiomers fit differently, leading to differential retention.
For underivatized amino acids, the polar ionic mode is often highly effective.
Experimental Data & Performance Comparison
While a specific application note for 2,5-difluoro-L-phenylalanine on the CHIROBIOTIC® V2 is not available, the column is well-documented for its successful separation of a wide range of underivatized amino acids. The fluorinated nature of the analyte suggests that strong interactions with the electron-rich cavities of the vancomycin selector are likely, leading to good enantioselectivity.
| Parameter | Astec® CHIROBIOTIC® V2 |
| Chiral Selector | Vancomycin |
| Typical Mobile Phase | Polar Ionic Mode: Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide |
| Expected Elution Order | D-enantiomer is often more retained |
| Anticipated Resolution (Rs) | > 1.5 |
| Key Advantages | - Broad selectivity for a wide range of compounds- Versatile with multiple mobile phase modes (RP, NP, Polar Ionic)- High stability and sample capacity- Excellent for LC-MS applications |
| Considerations | - Longer equilibration times may be necessary- Optimization of mobile phase additives is key |
Experimental Protocol: Astec® CHIROBIOTIC® V2 (Polar Ionic Mode)
Objective: To achieve baseline separation of the enantiomers of 2,5-difluoro-phenylalanine.
Materials:
-
Astec® CHIROBIOTIC® V2 column (250 x 4.6 mm, 5 µm)
-
HPLC-grade Methanol
-
Glacial Acetic Acid
-
Ammonium Hydroxide solution
-
Racemic 2,5-difluoro-phenylalanine standard
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer
Procedure:
-
Mobile Phase Preparation:
-
To 1 L of HPLC-grade Methanol, add 1.0 mL of glacial Acetic Acid and 0.2 mL of Ammonium Hydroxide.
-
Mix thoroughly and degas before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 260 nm (or MS detection)
-
Injection Volume: 5 µL (of a 1 mg/mL solution in mobile phase)
-
-
Analysis and Optimization:
-
Equilibrate the column for at least 30-60 minutes, as CHIROBIOTIC® columns can require longer equilibration times.
-
Inject the racemic standard.
-
The concentration of the acidic and basic additives can be adjusted to optimize peak shape and resolution. For example, a common starting point for screening is 100% Methanol with 0.1% Trifluoroacetic Acid.
-
Workflow Diagram: Macrocyclic Glycopeptide Method
Caption: Workflow for enantioseparation using the Macrocyclic Glycopeptide method.
Concluding Remarks for the Senior Application Scientist
The selection of a chiral HPLC method is a critical decision in the analytical workflow for drug development. Both the Cinchona alkaloid-based zwitterionic and macrocyclic glycopeptide-based CSPs offer powerful and distinct solutions for the enantioseparation of 2,5-difluoro-L-phenylalanine.
-
The CHIRALPAK® ZWIX(+) method is highly recommended for its specificity towards underivatized amino acids and the unique advantage of predictable elution order reversal with its pseudo-enantiomeric counterpart, ZWIX(-). This feature is invaluable for confident peak assignment and impurity profiling.
-
The Astec® CHIROBIOTIC® V2 method provides exceptional versatility and broad selectivity. Its multi-modal capabilities allow for greater flexibility in method development, particularly when dealing with complex matrices or when LC-MS compatibility is paramount.
Ultimately, the choice between these two excellent methods may depend on the specific requirements of the analysis, such as the need for elution order confirmation, the complexity of the sample matrix, and the available instrumentation. It is recommended to screen both types of columns during method development to identify the most robust and efficient separation for this critical class of unnatural amino acids.
References
-
Ilisz, I., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. Journal of Chromatography A, 1670, 462974. [Link]
-
Zhang, T., et al. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1363, 194-203. [Link]
- Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-).
-
Pell, R., & D'Acchille, R. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3321. [Link]
- Claus, J. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
Sources
Comparative Guide: Crystal Structure Analysis of Peptides Containing 2,5-Difluoro-Phenylalanine
Executive Summary
This guide provides an in-depth technical comparison of 2,5-difluoro-phenylalanine (2,5-F
Part 1: Comparative Technical Analysis
Electronic Landscape & Quadrupole Engineering
The core differentiator of 2,5-F
| Feature | L-Phenylalanine (Phe) | 2,5-Difluoro-Phe (2,5-F | Pentafluoro-Phe (F |
| Quadrupole ( | Negative ( | Attenuated / Directional | Positive ( |
| Electrostatics | Electron-rich faces | Polarized Edges (C-F) | Electron-poor faces |
| Stacking Mode | Edge-to-Face (T-shaped) | Offset Stack / Antiparallel | Face-to-Face (with Phe) |
| Hydrophobicity | Moderate | High | Very High |
| Steric Volume | 189 Å | ~198 Å | ~215 Å |
Key Insight: Unlike F
Stability & Bioavailability Profile
Fluorination at the 2,5-positions confers resistance to chymotrypsin-like proteases, which typically target the aromatic side chain of Phe.
-
Proteolytic Stability: 2,5-F
-Phe peptides show a 3-5x increase in half-life ( ) in human serum compared to wild-type analogs. The fluorine atoms sterically shield the scissile bond and electronically deactivate the ring, making it a poorer substrate for electrophilic attack during catalysis. -
Amyloid Inhibition: In the context of amyloidogenic peptides (e.g., Alzheimer's A
core), replacing Phe with 2,5-F -Phe has been shown to disrupt the canonical cross- sheet structure, forcing the peptide into non-toxic, amorphous aggregates or discrete nanotubes depending on the solvent conditions.
Part 2: Experimental Workflows
Synthesis Protocol: 2,5-F -Phe Incorporation
Since 2,5-F
Step-by-Step Methodology:
-
Resin Selection: Use 2-Chlorotrityl chloride resin (low loading, 0.3–0.5 mmol/g) to minimize aggregation of hydrophobic chains.
-
Coupling Reagents: Utilize OxymaPure / DIC instead of HBTU/DIEA. The neutral pH conditions of Oxyma/DIC reduce the risk of fluorine elimination or racemization at the
-carbon. -
Deprotection: Standard 20% Piperidine in DMF. Note: Monitor the deprotection solution; a yellow/orange hue indicates successful Fmoc removal.
-
Cleavage: Use a cocktail of TFA:TIPS:H
O (95:2.5:2.5) . Avoid thiol scavengers if possible, or use minimal EDT, as fluorinated rings can sometimes undergo nucleophilic aromatic substitution under harsh conditions.
Crystallization Strategy for Fluorinated Peptides
Crystallizing 2,5-F
-
Method: Hanging Drop Vapor Diffusion.
-
Solvent System:
-
Precipitant: 2-Methyl-2,4-pentanediol (MPD) or PEG 400 (favors hydrophobic packing).
-
Additive:1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . Adding 1-5% HFIP to the drop solubilizes the fluorinated peptide and slows nucleation, promoting larger single crystals.
-
-
Concentration: 10–20 mg/mL (higher than standard proteins due to peptide solubility limits).
Structure Solution & Refinement
-
Data Collection: Collect data at 100 K to minimize thermal motion of the F-atoms.
-
Phasing: Direct Methods (SHELXD) are typically sufficient for small peptides.
-
Refinement Constraints: The C-F bond length should be restrained to 1.35 Å . Be aware of rotational disorder ; the 2,5-substitution pattern has pseudo-symmetry. If the electron density for F is weak, consider modeling the ring with partial occupancy or as a superposition of rotamers.
Part 3: Visualization of Mechanisms
Diagram 1: Comparative Interaction Logic
This diagram illustrates how the "Janus" nature of 2,5-F
Caption: Comparative assembly logic. 2,5-F
Diagram 2: Experimental Workflow for Crystal Analysis
A self-validating loop for synthesizing and solving the structure of 2,5-F
Caption: Optimized workflow for 2,5-F
References
-
Reches, M., & Gazit, E. (2003). Casting Metal Nanowires Within Discrete Self-Assembled Peptide Nanotubes. Science. Link
-
Ryan, D. M., et al. (2010). Effect of Fluorination on the Self-Assembly of Diphenylalanine. Langmuir. Link
-
Marsh, E. N. G. (2014). Fluorine: A New Element in the Design of Proteins and Peptides. Accounts of Chemical Research. Link
-
Salwiczek, M., et al. (2012). Fluorine in Peptide Engineering.[1][2][3] Chemical Society Reviews. Link
-
Thalladi, V. R., et al. (1998). C-H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society. Link
Sources
Comparative Guide: Reactivity & Performance of Fluorinated vs. Non-Fluorinated Cbz-Amino Acids
Executive Summary
This guide provides a technical comparison between standard Carbobenzyloxy (Cbz) protected amino acids and their side-chain fluorinated counterparts (e.g., Cbz-Phe-OH vs. Cbz-4-F-Phe-OH). While fluorination is a powerful tool for modulating lipophilicity (
Key Findings:
-
Electronic Impact: The strong electron-withdrawing group (EWG) nature of fluorine reduces the pKa of the
-proton, significantly increasing the risk of racemization during activation. -
Coupling Kinetics: Fluorinated amino acids generally exhibit altered coupling kinetics—often slower when acting as nucleophiles due to reduced amine basicity, and more prone to hydrolysis when acting as activated electrophiles.
-
Solubility: Fluorination typically enhances lipophilicity, altering solubility profiles in polar aprotic solvents (DMF, NMP) used in synthesis.
Electronic & Mechanistic Theory
To understand the reactivity differences, one must look at the inductive effects (
The Inductive Effect ( -I)
Fluorine is the most electronegative element (3.98 Pauling scale). When incorporated into an amino acid side chain (e.g., at the para position of Phenylalanine), it pulls electron density through the
-
Impact on
-Carbon: The electron withdrawal propagates to the -carbon. This makes the -proton more acidic compared to the non-fluorinated parent. -
Impact on Carbonyl Carbon: The carbonyl carbon becomes more electrophilic. While this theoretically accelerates nucleophilic attack by the amine, it also accelerates oxazolone formation—the primary pathway for racemization.
Visualization of Electronic Effects
Figure 1: Mechanistic flow showing how side-chain fluorination increases racemization risk via inductive effects.
Comparative Performance Data
The following data summarizes the reactivity shifts observed when substituting a standard Cbz-amino acid with its fluorinated analog.
Reactivity Matrix
| Feature | Non-Fluorinated (e.g., Cbz-Phe-OH) | Fluorinated (e.g., Cbz-4-F-Phe-OH) | Mechanistic Cause |
| Activation Rate | Standard | Fast | Increased electrophilicity of carbonyl carbon. |
| Racemization Risk | Low (< 0.5% with HOBt) | High (Can exceed 2-5%) | Increased acidity of |
| Nucleophilicity (after deprotection) | Standard | Reduced | EWG reduces electron density on the free amine. |
| Hydrophobicity ( | 1.38 (Phe) | 1.65 (4-F-Phe) | Fluorine is more lipophilic than hydrogen (C-F vs C-H). |
| Steric Bulk | Standard | Slight Increase | Van der Waals radius: H (1.20 Å) vs F (1.47 Å). |
Coupling Efficiency (Experimental Observations)
In comparative studies using standard coupling reagents (EDC/HOBt or HATU), fluorinated amino acids often show "diminished reactivity" in terms of overall yield, despite the activated ester being more reactive. This is often due to competing side reactions (hydrolysis) or steric hindrance in the case of bulky fluorinated groups (e.g., trifluoromethyl).
Expert Insight: When using Cbz-4-F-Phe-OH, avoid "pre-activation" times longer than 2-3 minutes. The activated ester is highly reactive and unstable. Add the nucleophile immediately to minimize racemization.
Experimental Protocols
To validate the performance of a fluorinated Cbz-amino acid in your specific synthesis, use the following self-validating protocols.
Protocol A: Racemization Assessment (Marfey’s Method Variant)
This protocol quantifies the % D-isomer generated during the coupling of a Cbz-fluorinated amino acid.
Materials:
-
Cbz-L-AA(F)-OH (Analyte)
-
L-Alaninamide (Nucleophile)
-
HATU / DIPEA (Activator/Base)
-
LC-MS (Analysis)
Workflow:
-
Coupling: Dissolve Cbz-L-AA(F)-OH (1.0 eq) and HATU (1.0 eq) in DMF.
-
Activation: Add DIPEA (2.0 eq). Critical: Start timer.
-
Reaction: Immediately add L-Alaninamide (1.1 eq). Stir for 1 hour.
-
Deprotection: Hydrogenate (H2, Pd/C) to remove Cbz group.
-
Derivatization: React the crude dipeptide with Marfey’s Reagent (FDAA) if not UV-active, or analyze directly on a Chiralpak column.
-
Analysis: Compare peak areas of L-L (major) vs D-L (minor) dipeptides.
Acceptance Criteria:
-
Pass: < 1.0% D-isomer detected.[2]
-
Caution: 1.0% - 5.0% (Requires protocol optimization: switch to DIC/Oxyma).
-
Fail: > 5.0% (Unsuitable for stereochemically sensitive applications).
Protocol B: Coupling Kinetics Assay
Determine if the fluorinated side chain retards the coupling rate.
Figure 2: Kinetic assay workflow to determine relative coupling rates.
Solubility & Handling Guide
Fluorination alters the physicochemical properties of the amino acid.[3][4][5][6][7][8][9]
-
Solubility:
-
Cbz-Phe-OH: Soluble in DCM, EtOAc, DMF.
-
Cbz-4-F-Phe-OH: Similar solubility but higher lipophilicity. May require higher % organic modifier in HPLC purification.
-
Perfluorinated (e.g., Cbz-F5-Phe-OH): significantly more hydrophobic; may precipitate in low-grade DMF. Ensure anhydrous, high-grade solvents.
-
-
Handling Precautions:
-
Fluorinated amino acids are expensive high-value intermediates.
-
Moisture Sensitivity: Due to the higher electrophilicity of the activated carbonyl, they are more sensitive to hydrolysis by trace water in DMF. Always use anhydrous solvents.
-
References
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. ChemBioChem. [Link] Citation for: Electronic effects and utility of fluorinated amino acids in protein design.
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link] Citation for: Synthesis methods and properties of fluorinated phenylalanines.
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry (ACS). [Link] Citation for: Steric and conformational effects of fluorine (gauche effect) in proline derivatives.
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link] Citation for: Diminished reactivity in SPPS and hydrophobicity data.
-
PubChem Compound Summary: 4-Fluoro-L-phenylalanine. National Library of Medicine. [Link] Citation for: Physical properties and molecular weight data.
Sources
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]
- 2. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the TLC Visualization of Fluorinated Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of fluorine into bioactive molecules is a cornerstone strategy for enhancing metabolic stability, binding affinity, and lipophilicity.[1] Phenylalanine (Phe), with its aromatic side chain, is a frequent target for fluorination, leading to a diverse array of derivatives with significant therapeutic potential.[2] Thin-layer chromatography (TLC) remains an indispensable, rapid, and cost-effective tool for monitoring the progress of reactions involving these fluorinated analogs, assessing purity, and optimizing purification protocols.[3][4]
However, the unique electronic properties conferred by fluorine can present challenges for conventional TLC visualization techniques.[5][6] This guide provides a comprehensive comparison of various visualization methods for fluorinated Phe derivatives, offering insights into the underlying mechanisms and practical guidance for selecting the most appropriate technique.
The Challenge of Visualizing Fluorinated Compounds
The strong electronegativity of fluorine can alter the chemical reactivity and physical properties of the phenylalanine molecule, sometimes rendering it less responsive to traditional colorimetric staining reagents.[5][6] Therefore, a judicious choice of visualization method is paramount for obtaining accurate and reliable TLC results.
Non-Destructive Visualization: A First-Line Approach
It is always recommended to begin with non-destructive methods, as they preserve the sample for subsequent analysis.[7]
Ultraviolet (UV) Light (254 nm)
Mechanism: Many commercially available TLC plates are impregnated with a fluorescent indicator (e.g., F-254).[8] Compounds that absorb UV light at 254 nm will quench this fluorescence, appearing as dark spots against a glowing green background.[8][9][10] This phenomenon is often referred to as UV shadowing.[11][12][13][14][15]
Applicability to Fluorinated Phe Derivatives: The aromatic ring of phenylalanine and its fluorinated derivatives strongly absorbs UV light, making this a highly effective and universally applicable primary visualization technique.[9][10]
Experimental Protocol:
-
After developing and thoroughly drying the TLC plate, place it under a short-wave (254 nm) UV lamp in a darkened environment.[8]
-
Observe for dark spots against the fluorescent background.[8][9][10]
-
Lightly circle the spots with a pencil for documentation, as they will disappear once the UV lamp is turned off.[10][16]
Chemical Staining: A Deeper Look
When UV visualization is insufficient, or to gain additional information, chemical stains can be employed. These methods are typically destructive, as they involve a chemical reaction with the analyte.[9][10]
Ninhydrin Stain
Mechanism: Ninhydrin reacts with the primary amino group of amino acids to produce a deep purple-colored complex known as Ruhemann's purple.[17][18][19][20] This reaction involves the oxidative deamination of the amino acid.[18][19]
Applicability to Fluorinated Phe Derivatives: Since fluorination of the phenyl ring does not alter the primary amino group, ninhydrin is a highly specific and sensitive stain for all phenylalanine derivatives.[21][22][23][24]
Experimental Protocol:
-
Prepare a ninhydrin solution (e.g., 0.3 g of ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).[22][25]
-
Dip the dried TLC plate into the solution or spray it evenly.[25]
-
Gently heat the plate with a heat gun until colored spots appear.[18][26] Primary amines will typically yield a purple or pink spot.[23]
Potassium Permanganate (KMnO₄) Stain
Mechanism: Potassium permanganate is a strong oxidizing agent. It reacts with compounds that can be oxidized, such as alcohols, alkenes, and some aromatic systems.[9][26][27][28][29] The deep purple permanganate ion is reduced to brown manganese dioxide (MnO₂), resulting in yellow-brown spots on a purple or pink background.[24][27]
Applicability to Fluorinated Phe Derivatives: The aromatic ring of phenylalanine and its derivatives can be oxidized by permanganate, making this a generally useful stain. However, the reactivity may be influenced by the degree and position of fluorination.
Experimental Protocol:
-
Prepare a staining solution by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water with 1.25 mL of 10% NaOH.[21]
-
Dip the dried TLC plate into the stain.[9]
-
Gently heat the plate to accelerate the development of yellow-brown spots.[27]
Iodine Vapor
Mechanism: Iodine vapor reversibly forms colored complexes with many organic compounds.[7][9][10] The iodine molecules adsorb onto the surface of the analyte spots, resulting in the appearance of brown or yellow-brown spots.[9][10]
Applicability to Fluorinated Phe Derivatives: Iodine is a general-purpose stain that is effective for a wide range of compounds, including fluorinated Phe derivatives.[9][10][28] It is particularly useful for aromatic compounds.[9]
Experimental Protocol:
-
Place a few crystals of iodine in a sealed chamber (an "iodine chamber").[9][10][30]
-
Place the dried TLC plate inside the chamber and allow it to sit until brown spots appear.[9][10]
-
The spots will fade over time as the iodine sublimes, so they should be circled with a pencil immediately after visualization.[10]
Comparative Summary of Visualization Techniques
| Visualization Method | Mechanism | Applicability to Fluorinated Phe Derivatives | Advantages | Limitations |
| UV Light (254 nm) | Fluorescence quenching[8][9][10] | Excellent, due to the aromatic ring[9][10] | Non-destructive, rapid, and easy[9][10] | Requires a UV-active compound and a TLC plate with a fluorescent indicator. |
| Ninhydrin | Reaction with the primary amino group[17][18][19] | Excellent and specific for the amino acid moiety[21][22][23] | High sensitivity and specificity for amino acids.[31] | Destructive, requires heating.[10] |
| Potassium Permanganate | Oxidation of the aromatic ring and other functional groups[9][26][27] | Good, but reactivity may vary with fluorination pattern. | General-purpose stain for oxidizable compounds.[29] | Destructive, requires heating, less specific than ninhydrin.[10] |
| Iodine Vapor | Reversible complex formation[7][9][10] | Good, especially for aromatic systems.[9] | Semi-destructive (spots fade), simple to perform.[9] | Spots are not permanent, lower sensitivity for some compounds.[10] |
Workflow for Selecting a Visualization Method
Caption: Decision workflow for selecting a TLC visualization method.
Troubleshooting and Considerations
-
Streaking: If spots appear as streaks, it could be due to overloading the sample, a solvent system that is too polar, or the compound's instability on the silica gel.[32]
-
Faint Spots: If spots are faint, try a more concentrated sample or a more sensitive staining method. For instance, ninhydrin is generally very sensitive for amino acids.[31]
-
No Spots: If no spots are visible with any method, it could indicate that the compound did not move from the baseline, the concentration is too low, or the compound is volatile and evaporated from the plate.
-
Organofluorine Compounds: While the amino acid moiety of fluorinated Phe derivatives makes them readily detectable, some highly fluorinated compounds can be challenging to visualize with general stains.[5][6] In such cases, a combination of UV and a specific stain like ninhydrin is the most reliable approach.
Conclusion
The successful TLC analysis of fluorinated phenylalanine derivatives relies on a systematic approach to visualization. Beginning with non-destructive UV illumination is a crucial first step, leveraging the inherent UV activity of the aromatic ring. For definitive identification and enhanced sensitivity, specific chemical stains targeting the amino acid functional group, such as ninhydrin, are invaluable. By understanding the mechanisms and applicabilities of different visualization techniques, researchers can confidently and accurately monitor their reactions and assess the purity of these important building blocks in drug discovery.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Missouri S&T Chemistry Department. Mechanism of the ninhydrin reaction. Retrieved from [Link]
-
BYJU'S. (2019, December 10). Ninhydrin Test. Retrieved from [Link]
-
TLC Stains. (n.d.). Retrieved from [Link]
-
University of Rochester Department of Chemistry. Magic Formulas: TLC Stains. Retrieved from [Link]
-
Brainly. (2023, December 6). [FREE] Are there TLC stains that work with fluoride or organofluorine compounds? I have a fluorinated phosphonic. Retrieved from [Link]
-
Thin Layer Chromatography. (2020, March). Retrieved from [Link]
-
Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]
-
Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Retrieved from [Link]
-
American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. Retrieved from [Link]
-
TLC. (n.d.). Retrieved from [Link]
-
Taylor & Francis. Ninhydrin – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2017, June 28). How to make Iodine chamber for TLC. Retrieved from [Link]
-
TLC stains. (n.d.). Retrieved from [Link]
-
Cronicon. (2015, March 30). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. Retrieved from [Link]
-
Science Gateway. Detetion of DNA in PAGE --- UV shadowing. Retrieved from [Link]
-
EPFL. TLC Visualization Reagents. Retrieved from [Link]
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
-
ResearchGate. (2023, April 6). Are there TLC stains for organo fluor compounds or anorg. fluoride that are useful for selecting the product containing fractions post purification. Retrieved from [Link]
-
ResearchGate. UV-shadowing. A PAGE separation of two transcription mixtures is shown.... Retrieved from [Link]
-
YouTube. (2019, June 11). How to: TLC Visualization using Permanganate Stain | WSU Chemistry. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2020, August 26). Thin-Layer Chromatography (TLC). Retrieved from [Link]
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Reddit. (2024, November 30). TLC staining - which reagent?. Retrieved from [Link]
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Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
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MPG.PuRe. (2018, November 26). Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination. Retrieved from [Link]
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PMC. Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. Retrieved from [Link]
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bioRxiv. (2022, April 12). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Retrieved from [Link]
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Biophysics Colab. (2022, October 6). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Retrieved from [Link]
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Analytical Methods (RSC Publishing). Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC. Retrieved from [Link]
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ResearchGate. Rf values depending on doses of incubated and non-incubated mixtures. Retrieved from [Link]
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University of Rochester Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
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Safety Operating Guide
Mastering the Handling of Cbz-2,5-Difluoro-L-Phenylalanine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorinated amino acids like Cbz-2,5-Difluoro-L-Phenylalanine into peptide and small molecule drug candidates is a powerful strategy for modulating metabolic stability, binding affinity, and overall pharmacokinetic profiles. However, the unique properties of halogenated organic compounds necessitate a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cbz-2,5-Difluoro-L-Phenylalanine, grounded in established safety principles for similar chemical entities.
Hazard Assessment: Understanding the Risk Profile
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact with the powdered compound may cause irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1][2][3]
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can release toxic and irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly toxic hydrogen fluoride.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling Cbz-2,5-Difluoro-L-Phenylalanine. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[2][3] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Nitrile gloves.[3] | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a fume hood or if dust generation is significant. | Prevents inhalation of fine particles. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is paramount for minimizing exposure risk. The following diagram and procedural steps outline the recommended process for handling Cbz-2,5-Difluoro-L-Phenylalanine.
Caption: Workflow for Safe Handling of Cbz-2,5-Difluoro-L-Phenylalanine
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware, reagents, and waste containers within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Conduct all manipulations of the solid Cbz-2,5-Difluoro-L-Phenylalanine, including weighing and transferring, within the certified chemical fume hood to prevent inhalation of dust.[2]
-
Use a spatula for transfers and avoid creating airborne dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Ensure all reactions involving this compound are performed within the fume hood.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Segregate all waste containing Cbz-2,5-Difluoro-L-Phenylalanine into a designated, clearly labeled "Halogenated Organic Waste" container.
-
Never dispose of halogenated organic compounds down the drain.
-
Contaminated consumables such as gloves, weigh boats, and paper towels should also be placed in the designated hazardous waste container.
-
After completing the work and proper disposal, remove and discard gloves, and wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[3][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3][5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of Cbz-2,5-Difluoro-L-Phenylalanine and any associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Disposal:
-
Halogenated Organic Waste: All solid waste, solutions, and contaminated materials must be collected in a designated, properly labeled container for halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "Cbz-2,5-Difluoro-L-Phenylalanine".
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and is kept securely closed when not in use.
-
Institutional Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these protocols, researchers can confidently and safely work with Cbz-2,5-Difluoro-L-Phenylalanine, harnessing its potential in drug discovery and development while maintaining the highest standards of laboratory safety.
References
-
Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2021). MDPI. Retrieved from [Link]
-
SAFETY DATA SHEET - BOC-L-Phenylalanine. (2009). Thermo Fisher Scientific. Retrieved from [Link]
-
SAFETY DATA SHEET 93957-Phenylalanine-l. (n.d.). Guinama. Retrieved from [Link]
-
SAFETY DATA SHEET - N-Benzyloxycarbonyl-D-phenylalanine. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reactions and conditions. (a) N-Cbz-L-phenylalanine i (1.00 eq), NHS... (n.d.). ResearchGate. Retrieved from [Link]
-
Material Safety Data Sheet - (S)-N-BOC-2-Fluorophenylalanine, 95%, (98% EE). (2004). Cole-Parmer. Retrieved from [Link]
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). PMC. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
